4-(Aminosulfonyl)-5-chlorophthalimide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1,3-dioxoisoindole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O4S/c9-5-1-3-4(8(13)11-7(3)12)2-6(5)16(10,14)15/h1-2H,(H2,10,14,15)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWMHSXPIVWLJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1S(=O)(=O)N)Cl)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191932 | |
| Record name | 5-Isoindolinesulfonamide, 6-chloro-1,3-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3861-99-2 | |
| Record name | 6-Chloro-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3861-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Isoindolinesulfonamide, 6-chloro-1,3-dioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003861992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Isoindolinesulfonamide, 6-chloro-1,3-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what is the chemical structure of 4-(Aminosulfonyl)-5-chlorophthalimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Aminosulfonyl)-5-chlorophthalimide, also known by its IUPAC name 6-chloro-1,3-dioxoisoindole-5-sulfonamide, is a chemical compound of interest in medicinal chemistry and drug development. Its structure, incorporating both a sulfonamide group and a chlorinated phthalimide scaffold, suggests potential applications as a pharmacophore or a synthetic intermediate for more complex molecules. This guide provides a summary of its chemical and physical properties based on available data.
Chemical Structure and Properties
The fundamental properties of this compound are summarized below. These data are compiled from various chemical databases and supplier information.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Citation(s) |
| IUPAC Name | 6-chloro-1,3-dioxoisoindole-5-sulfonamide | [1] |
| Synonyms | 4-Chloro-5-sulfamoylphthalimide | [1] |
| CAS Number | 3861-99-2 | [1] |
| Molecular Formula | C₈H₅ClN₂O₄S | [1] |
| Molecular Weight | 260.65 g/mol | [1] |
| Canonical SMILES | C1=C2C(=CC(=C1S(=O)(=O)N)Cl)C(=O)NC2=O | [1] |
| Melting Point | 290 °C (decomposition may occur) | |
| Appearance | Solid | |
| Density (predicted) | 1.755 g/cm³ | [1] |
Visualization of the Chemical Structure
The two-dimensional chemical structure of this compound is depicted below. This visualization is generated using the canonical SMILES string.
Experimental Protocols
Despite extensive searches of scientific literature and patent databases, detailed experimental protocols for the synthesis of this compound could not be located. General synthetic routes for related sulfonamides and phthalimides are well-documented. The synthesis of this specific compound would likely involve the chlorosulfonation of a suitable phthalimide precursor, followed by amination to form the sulfonamide group, or alternatively, the construction of the phthalimide ring from a pre-functionalized benzene derivative. However, without a specific literature precedent, the precise reaction conditions, reagents, purification methods, and analytical characterization data (such as NMR, IR, and mass spectrometry) are not available.
Similarly, no peer-reviewed studies detailing the use of this compound in biological assays or as a precursor in multi-step syntheses were identified. Therefore, no experimental protocols for its application can be provided at this time.
Data Presentation
The absence of published experimental studies on this compound means there is no quantitative data to present in tabular format beyond the basic physical properties listed in Table 1.
Signaling Pathways and Experimental Workflows
As no biological or mechanistic studies involving this compound have been found, there are no signaling pathways or experimental workflows to be diagrammed.
Conclusion
This compound is a defined chemical entity with known basic properties. However, a detailed experimental understanding of its synthesis, reactivity, and biological activity is lacking in the public domain. This presents an opportunity for researchers in medicinal and synthetic chemistry to explore the properties of this molecule and publish their findings, thereby contributing to the collective scientific knowledge. Further research is required to elucidate its potential applications and to develop robust synthetic methodologies.
References
Physicochemical Properties of 4-(Aminosulfonyl)-5-chlorophthalimide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 4-(Aminosulfonyl)-5-chlorophthalimide. Due to the limited availability of specific experimental data for this compound, this guide combines reported values, predicted data, and established experimental protocols for the determination of key physicochemical parameters. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development involving sulfonamide and phthalimide scaffolds.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, several parameters are based on computational predictions and should be considered as estimates.
| Property | Value | Source |
| Molecular Formula | C8H5ClN2O4S | [1] |
| Molecular Weight | 260.65 g/mol | [1] |
| Melting Point | 290 °C | [1] |
| Boiling Point | 78 °C (rough estimate) | [1] |
| Density | 1.6883 g/cm³ (rough estimate) | |
| pKa | 8.21 ± 0.20 (Predicted) | [1] |
| LogP | Not available | |
| Appearance | Tan solid | [1] |
| CAS Number | 3861-99-2 | [1][] |
Experimental Protocols for Physicochemical Property Determination
Detailed and validated experimental protocols are crucial for obtaining accurate physicochemical data, which is fundamental for drug development processes such as formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) studies. Below are standard methodologies for determining the key properties of solid organic compounds like this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For pure compounds, this range is typically narrow (0.5-2 °C).
Solubility Determination
Solubility is a key parameter influencing a drug's bioavailability and formulation. The "like dissolves like" principle is a general guideline, where polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents.
Methodology: Shake-Flask Method
-
Solvent Selection: A range of solvents with varying polarities, such as water, ethanol, dimethyl sulfoxide (DMSO), and acetone, are chosen.
-
Sample Preparation: An excess amount of this compound is added to a known volume of each solvent in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The saturated solution is allowed to stand, or is centrifuged, to separate the undissolved solid.
-
Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is expressed in units of mg/mL or mol/L.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter for predicting the ionization state of a drug at different physiological pH values, which in turn affects its absorption, distribution, and excretion.
Methodology: Potentiometric Titration
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, often a co-solvent system like water-methanol if the compound has low aqueous solubility.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is incrementally added to the solution of the acidic compound. After each addition, the pH of the solution is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
LogP Determination
The partition coefficient (P) or its logarithm (logP) is a measure of a compound's lipophilicity. It describes the distribution of a solute between two immiscible phases, typically octanol and water. LogP is a crucial parameter in predicting a drug's membrane permeability and overall pharmacokinetic behavior.
Methodology: Shake-Flask Method
-
Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.
-
Sample Introduction: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
Partitioning: The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow for the compound to partition between the two layers until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Biological Context and Visualization
This compound belongs to the sulfonamide class of compounds, which are well-known for their antimicrobial properties. The primary mechanism of action for antibacterial sulfonamides is the inhibition of folic acid synthesis in bacteria. Folic acid is an essential nutrient for bacteria, required for the synthesis of nucleic acids and certain amino acids.
Bacterial Folic Acid Synthesis Pathway and Sulfonamide Inhibition
The following diagram illustrates the bacterial folic acid synthesis pathway and the point of inhibition by sulfonamides. Bacteria synthesize their own folic acid from precursor molecules, a pathway that is absent in humans, making it an excellent target for selective toxicity. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).
Caption: Bacterial folic acid synthesis pathway and competitive inhibition by sulfonamides.
Experimental Workflow for Physicochemical Profiling
The logical flow of experiments to characterize a novel compound like this compound is crucial for a systematic evaluation. The following diagram outlines a typical workflow.
Caption: A typical experimental workflow for physicochemical profiling of a new chemical entity.
References
In-depth Technical Guide: 4-(Aminosulfonyl)-5-chlorophthalimide (CAS 3861-99-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Aminosulfonyl)-5-chlorophthalimide, with CAS number 3861-99-2, is a chemical compound of interest within the fields of medicinal chemistry and pharmaceutical development. Structurally, it incorporates both a sulfonamide and a phthalimide moiety, functional groups known to impart a range of biological activities. This technical guide provides a comprehensive overview of the available scientific and technical data for this compound. Due to the limited specific research available on this compound, this document also extrapolates potential properties and activities based on the well-documented characteristics of its core chemical scaffolds. The primary known application of this compound is as a key intermediate in the synthesis of the diuretic and antihypertensive drug, Chlorexolone.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. This data has been aggregated from various chemical supplier databases and online resources.
| Property | Value | Reference(s) |
| CAS Number | 3861-99-2 | [1][2][3][4][5] |
| Molecular Formula | C₈H₅ClN₂O₄S | [1][2][3] |
| Molecular Weight | 260.65 g/mol | [1][2][3] |
| IUPAC Name | 6-chloro-1,3-dioxoisoindole-5-sulfonamide | N/A |
| Synonyms | 4-Chloro-5-sulfamoylphthalimide | [1][2][3] |
| Appearance | Solid (form may vary) | [6] |
| Melting Point | Approximately 290 °C | N/A |
| Solubility | Expected to be more soluble in polar solvents. | [6] |
Synthesis and Reactivity
Synthetic Pathways
A generalized workflow for such a synthesis is depicted below.
Caption: A potential synthetic workflow for this compound.
Reactivity Profile
The reactivity of this compound is dictated by its functional groups:
-
Phthalimide Group: The N-H proton of the phthalimide is acidic and can be deprotonated by a base, allowing for N-alkylation or N-arylation reactions.
-
Sulfonamide Group: The sulfonamide moiety can participate in various chemical transformations. The hydrogen atoms on the nitrogen are also acidic.
-
Aromatic Ring: The chlorinated aromatic ring can undergo nucleophilic aromatic substitution reactions, although the conditions required are typically harsh.
The primary documented utility of this compound is as a precursor in the synthesis of Chlorexolone.[1][2][3][4][5] This indicates that the molecule is stable enough to be isolated and used in subsequent synthetic steps.
Potential Biological Activity and Signaling Pathways
There is a lack of specific biological data for this compound in the public domain. However, the biological activities of its constituent sulfonamide and phthalimide moieties are well-established, providing a basis for predicting its potential pharmacological profile.
Sulfonamide Moiety: Antimicrobial Activity
Sulfonamides are a well-known class of synthetic bacteriostatic antibiotics.[7] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[7][8] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides disrupt the folate pathway, leading to an inhibition of bacterial growth and replication.[7][8][9]
Caption: The general mechanism of action for sulfonamide antibiotics.
Given the presence of the sulfonamide group, it is plausible that this compound could exhibit some degree of antimicrobial activity. However, without experimental data, this remains speculative.
Phthalimide Moiety: Diverse Biological Roles
Phthalimide derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. The hydrophobic nature of the phthalimide core is thought to enhance the ability of these molecules to cross biological membranes.
Experimental Protocols
As no specific experimental studies on this compound have been identified in the available literature, it is not possible to provide detailed experimental protocols for its synthesis, characterization, or biological evaluation.
For researchers interested in working with this compound, the following general experimental approaches would be recommended:
-
Synthesis: A logical starting point would be the chlorosulfonation of 4-chlorophthalimide followed by amination. Reaction conditions such as solvent, temperature, and reaction time would need to be optimized.
-
Purification: Recrystallization or column chromatography would be standard methods for purification.
-
Characterization: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be essential to confirm the structure and purity of the synthesized compound.
-
Biological Evaluation: In vitro assays could be conducted to screen for antimicrobial activity against a panel of bacterial strains. Further studies could explore its potential as an anti-inflammatory or anti-cancer agent.
Conclusion
This compound is a chemical compound with a known role as a synthetic intermediate in the production of the diuretic Chlorexolone. While its chemical structure, incorporating both sulfonamide and phthalimide functional groups, suggests potential for a broader range of biological activities, there is a notable absence of dedicated research on this specific molecule in the public domain. This guide has summarized the available data and provided a theoretical framework for its synthesis and potential biological relevance. Further experimental investigation is required to fully elucidate the chemical and pharmacological properties of this compound.
References
- 1. usbio.net [usbio.net]
- 2. usbio.net [usbio.net]
- 3. amoytope.com [amoytope.com]
- 4. This compound | 3861-99-2 [chemicalbook.com]
- 5. CAS 3861-99-2: 6-Cloro-2,3-diidro-1,3-dioxo-1H-isoindol-5-… [cymitquimica.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
Unveiling the Therapeutic Potential of 4-(Aminosulfonyl)-5-chlorophthalimide: A Predictive Bioactivity Profile
A Technical Guide for Drug Discovery Professionals
Disclaimer: The following document is a predictive guide based on the known biological activities of structurally related compounds. As of the date of this publication, no specific experimental data for 4-(Aminosulfonyl)-5-chlorophthalimide has been found in the public domain. The proposed activities, experimental protocols, and pathways are therefore hypothetical and intended to serve as a roadmap for future research.
Introduction
The confluence of diverse pharmacophores into a single molecular entity represents a powerful strategy in modern drug discovery. The molecule this compound is a novel chemical entity that marries two well-established pharmacophoric scaffolds: a chlorinated phthalimide and an arylsulfonamide. While direct biological data for this specific compound is not yet available, the extensive and varied bioactivities of its constituent parts provide a strong foundation for predicting its therapeutic potential. Phthalimide derivatives are widely recognized for their anti-inflammatory, immunomodulatory, anticancer, and antimicrobial properties.[1][2][3] Similarly, the sulfonamide moiety is a cornerstone of numerous antibacterial and anticancer drugs, known to target a range of enzymes including carbonic anhydrases and kinases.[4][5][6][7] This guide synthesizes the known biological activities of these parent scaffolds to construct a predictive bioactivity profile for this compound and proposes a hypothetical framework for its investigation.
Predicted Biological Activities and Therapeutic Targets
Based on a comprehensive analysis of structurally analogous compounds, this compound is predicted to exhibit a range of biological activities. These potential applications are summarized in the table below.
| Predicted Biological Activity | Potential Molecular Target(s) | Rationale based on Structural Analogs |
| Anticancer | Carbonic Anhydrases (CAs), Tyrosine Kinases, Topoisomerases | Sulfonamides are known inhibitors of CAs, which are overexpressed in many tumors.[4][5] Phthalimide-sulfonamide conjugates have demonstrated CA inhibitory activity.[8] Various sulfonamide derivatives also exhibit anticancer effects through kinase and topoisomerase inhibition.[6] |
| Anti-inflammatory | Cyclooxygenase (COX) enzymes, Tumor Necrosis Factor-alpha (TNF-α) | Phthalimide derivatives, including the well-known thalidomide, are potent immunomodulators and anti-inflammatory agents that can inhibit TNF-α production.[2][9][10] |
| Antimicrobial | Dihydropteroate synthase, DNA gyrase, Fungal CYP51 | The sulfonamide moiety is a classic antibacterial pharmacophore. Phthalimide derivatives have also shown broad-spectrum antibacterial and antifungal activities.[1][11][12][13][14] |
Proposed Experimental Investigation
A systematic investigation is required to validate the predicted biological activities of this compound. The following section outlines a hypothetical experimental workflow.
Synthesis of this compound
A plausible synthetic route for this compound could commence from 4-chloro-3-nitrobenzoic acid. This starting material can be converted to the corresponding phthalic anhydride, which upon reaction with a source of ammonia would yield the phthalimide. Subsequent reduction of the nitro group to an amine, followed by diazotization and sulfonation, would introduce the aminosulfonyl group.
In Vitro Biological Screening
A tiered screening approach is proposed to efficiently evaluate the biological activity of the synthesized compound.
Tier 1: Primary Broad-Spectrum Screening
-
Anticancer Screening: Initial evaluation against a panel of cancer cell lines (e.g., NCI-60) to identify potential cytotoxic or anti-proliferative effects.
-
Antimicrobial Screening: Assessment against a panel of pathogenic bacteria (Gram-positive and Gram-negative) and fungi to determine the minimum inhibitory concentration (MIC).
-
Anti-inflammatory Screening: Initial assessment using assays such as COX enzyme inhibition or lipopolysaccharide (LPS)-induced TNF-α production in macrophages.
Tier 2: Target-Specific Assays
Based on the results of the primary screening, more specific assays can be employed to identify the mechanism of action.
| Assay Type | Experimental Protocol |
| Carbonic Anhydrase Inhibition Assay | A stopped-flow spectrophotometric method can be used to measure the inhibition of CA-catalyzed CO2 hydration. The assay mixture would contain buffer, the CA isoenzyme of interest, the test compound at various concentrations, and a pH indicator. The reaction is initiated by the addition of CO2-saturated water, and the change in absorbance is monitored over time to determine the inhibitory activity (IC50). |
| Tyrosine Kinase Inhibition Assay | A luminescence-based kinase assay can be utilized to quantify the inhibitory effect on specific tyrosine kinases. The assay would involve incubating the kinase with ATP and a suitable substrate in the presence of varying concentrations of the test compound. The amount of remaining ATP after the reaction is measured using a luciferase-luciferin system, with a decrease in luminescence indicating kinase activity and its inhibition. |
| Antimicrobial Mechanism of Action Studies | For compounds showing antimicrobial activity, further studies could include DNA gyrase inhibition assays, dihydropteroate synthase activity assays, or ergosterol biosynthesis inhibition assays for antifungal activity.[11] |
| TNF-α ELISA | To quantify anti-inflammatory activity, human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7) can be stimulated with LPS in the presence of the test compound. The concentration of TNF-α in the cell culture supernatant is then measured using a standard enzyme-linked immunosorbent assay (ELISA) protocol. |
The proposed experimental workflow is depicted in the following diagram:
Potential Signaling Pathway Involvement
Given the predicted anticancer and anti-inflammatory activities, this compound could potentially modulate key signaling pathways implicated in these disease states. For instance, as a putative inhibitor of an upstream tyrosine kinase or by modulating TNF-α levels, it could impact the NF-κB signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses and cell survival.
A simplified representation of this potential interaction is shown below:
Conclusion
While experimental data on this compound is currently lacking, a robust predictive analysis based on its chemical scaffolds suggests significant potential for biological activity. The combination of a chlorinated phthalimide and an arylsulfonamide moiety points towards promising avenues in anticancer, anti-inflammatory, and antimicrobial research. The proposed experimental framework provides a clear and logical path for the synthesis and evaluation of this novel compound. Further investigation into this compound is warranted to unlock its potential therapeutic applications and to contribute to the development of new and effective treatments for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Enigmatic Mechanism of 4-(Aminosulfonyl)-5-chlorophthalimide: A Search for a Biological Role
Despite a comprehensive search of available scientific literature, the specific mechanism of action for the chemical compound 4-(Aminosulfonyl)-5-chlorophthalimide remains largely uncharacterized. There is a notable absence of published data detailing its biological targets, cellular effects, and associated quantitative metrics such as IC50 or Ki values. Consequently, a detailed technical guide on its core mechanism, including experimental protocols and signaling pathways, cannot be constructed at this time.
While information on the specific compound is scarce, the broader chemical classes to which it belongs—phthalimides and sulfonamides—are well-established pharmacophores with diverse biological activities. This suggests that this compound could potentially exhibit a range of effects, though any specific activity is purely speculative without direct experimental evidence.
The Phthalimide Core: A Scaffold for Diverse Biological Activity
Phthalimide derivatives are a prominent class of compounds in medicinal chemistry, known to interact with a variety of biological targets. Studies have shown that different substitutions on the phthalimide ring can lead to a wide array of pharmacological effects, including:
-
Enzyme Inhibition: Certain phthalimide-containing molecules have been identified as inhibitors of enzymes such as soluble epoxide hydrolase and cytochrome P450 isoforms.[1][2]
-
Antimicrobial and Antifungal Activity: The phthalimide scaffold has been incorporated into agents designed to combat microbial and fungal infections.[3][4]
-
Anticonvulsant Properties: Some phthalimide derivatives have demonstrated efficacy in models of epilepsy.
-
Anti-inflammatory and Immunomodulatory Effects: Perhaps the most famous phthalimide derivative, thalidomide, and its analogs (lenalidomide and pomalidomide) are known for their potent immunomodulatory and anti-angiogenic properties, primarily through their interaction with the protein cereblon.
The Aminosulfonyl Group: A Key Player in Drug Design
The aminosulfonyl (or sulfonamide) group is another critical functional group in drug discovery, famously present in sulfonamide antibiotics. Beyond their antimicrobial actions, sulfonamides are found in drugs with a vast range of therapeutic applications, including:
-
Diuretics: By inhibiting carbonic anhydrase or other ion transporters in the kidney.
-
Antidiabetic Drugs: For example, the sulfonylureas which stimulate insulin secretion.
-
Anti-inflammatory Agents: Including COX-2 inhibitors.
-
Anticonvulsants.
-
Protease Inhibitors: Used in the treatment of HIV.
The presence of both the phthalimide and aminosulfonyl moieties in this compound suggests a potential for biological activity, but the specific nature of this activity remains to be elucidated through dedicated research. Without experimental data, any discussion of its mechanism of action, signaling pathways, or quantitative effects would be unfounded. Further investigation is required to determine if this compound has a novel biological role or if it shares activities with other members of the phthalimide and sulfonamide families.
References
- 1. Discovery of phthalimide derivatives as novel inhibitors of a soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of phthalimide derivatives on the activity of the hepatic cytochrome P450 monooxygenases CYP2C9 and CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity [mdpi.com]
A Technical Guide to the Solubility of 4-(Aminosulfonyl)-5-chlorophthalimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Aminosulfonyl)-5-chlorophthalimide, a compound of interest in pharmaceutical research and development. Due to the limited availability of public quantitative data, this document outlines the necessary experimental protocols for determining its solubility and provides a framework for the systematic presentation of these findings.
Compound Identification
| Chemical Name | This compound |
| Molecular Formula | C₈H₅ClN₂O₄S[1] |
| Molecular Weight | 260.65 g/mol [1] |
| CAS Number | 3861-99-2[1] |
Solubility Profile
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various solvents. The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and route of administration in drug development. Therefore, experimental determination of its solubility is a prerequisite for further research.
The following sections detail a standardized protocol for determining the solubility of this compound and a template for presenting the resulting data.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound using the isothermal shake-flask method, a common and reliable technique.
Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at controlled temperatures.
Materials:
-
This compound (purity >99%)
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS) at various pH values)
-
Calibrated analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles.
-
-
Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis spectrophotometry).
-
Quantify the concentration of this compound in the diluted samples against a standard curve prepared with known concentrations of the compound.
-
-
Data Recording and Analysis:
-
Calculate the solubility of the compound in each solvent, expressed in units such as mg/mL or mol/L.
-
Perform each experiment in triplicate to ensure the reproducibility of the results.
-
Data Presentation
The experimentally determined solubility data should be organized in a clear and concise tabular format to facilitate comparison across different solvents and conditions.
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Water | Data to be determined | Data to be determined | Shake-Flask/HPLC |
| Ethanol | Data to be determined | Data to be determined | Shake-Flask/HPLC |
| Methanol | Data to be determined | Data to be determined | Shake-Flask/HPLC |
| Acetone | Data to be determined | Data to be determined | Shake-Flask/HPLC |
| Dimethylformamide (DMF) | Data to be determined | Data to be determined | Shake-Flask/HPLC |
| Dimethyl Sulfoxide (DMSO) | Data to be determined | Data to be determined | Shake-Flask/HPLC |
| PBS (pH 7.4) | Data to be determined | Data to be determined | Shake-Flask/HPLC |
Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of solubility.
References
An In-depth Technical Guide to the Proposed Synthesis and Historical Context of 4-(Aminosulfonyl)-5-chlorophthalimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Historical Context
The compound 4-(aminosulfonyl)-5-chlorophthalimide combines two key pharmacophores: a chlorinated phthalimide and an aromatic sulfonamide. While a specific history for this exact molecule has not been documented in publicly available literature, the historical significance of its constituent parts provides a strong rationale for its synthesis and investigation.
Phthalimides: The phthalimide scaffold is a cornerstone in medicinal chemistry. The discovery of thalidomide in the 1950s, despite its tragic teratogenic effects, unveiled the potent immunomodulatory and anti-angiogenic properties of this class of compounds. This has led to the development of second and third-generation immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, which are now standard treatments for multiple myeloma and other hematological malignancies. Phthalimide derivatives are also explored for their anti-inflammatory, anticonvulsant, and antimicrobial activities.
Sulfonamides: The era of chemotherapy was ushered in by the discovery of sulfonamide antibiotics in the 1930s. Prontosil, the first commercially available antibacterial sulfonamide, demonstrated the potential of synthetic compounds to combat systemic bacterial infections. This discovery paved the way for the development of a vast array of "sulfa drugs". Beyond their antimicrobial effects, sulfonamides are integral to a wide range of therapeutics, including diuretics (e.g., hydrochlorothiazide), anticonvulsants (e.g., topiramate), and anti-inflammatory drugs (e.g., celecoxib). The aminosulfonyl group is a key structural feature in many carbonic anhydrase inhibitors.
The combination of a chlorinated phthalimide ring with an aminosulfonyl group in this compound suggests the potential for novel biological activities, possibly leveraging the established properties of both pharmacophores. This guide provides a theoretical framework for the synthesis of this promising, yet underexplored, molecule.
Proposed Synthetic Pathway
The synthesis of this compound is proposed as a multi-step process commencing from 4-nitrophthalic acid. The pathway involves the sequential introduction of the chloro and aminosulfonyl substituents onto the phthalic acid backbone, followed by the formation of the phthalimide ring.
Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are proposed based on established methodologies for similar transformations.
Step 1: Synthesis of 4-Nitro-5-chlorophthalic Acid (Chlorination)
This step involves the electrophilic chlorination of 4-nitrophthalic acid.
-
Methodology:
-
Suspend 4-nitrophthalic acid in a suitable solvent such as a mixture of sulfuric acid and nitric acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Bubble chlorine gas through the solution or add a chlorinating agent (e.g., N-chlorosuccinimide) portion-wise while maintaining the temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.
-
-
Quantitative Data (Hypothetical):
Parameter Value Starting Material 4-Nitrophthalic Acid (10 g, 47.4 mmol) Reagent Chlorine Gas (excess) Solvent Sulfuric Acid/Nitric Acid (5:1 v/v, 50 mL) Reaction Time 4-6 hours Temperature 0-5 °C | Expected Yield | 80-90% |
Step 2: Synthesis of 4-Amino-5-chlorophthalic Acid (Reduction)
The nitro group of 4-nitro-5-chlorophthalic acid is reduced to an amino group.
-
Methodology:
-
Dissolve 4-nitro-5-chlorophthalic acid in a suitable solvent like ethanol or acetic acid.
-
Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
If using SnCl₂, heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.
-
Filter the product, wash with water, and dry.
-
-
Quantitative Data (Hypothetical):
Parameter Value Starting Material 4-Nitro-5-chlorophthalic Acid (10 g, 40.7 mmol) Reagent SnCl₂·2H₂O (36.7 g, 163 mmol) Solvent Ethanol (100 mL) Reaction Time 2-4 hours Temperature Reflux | Expected Yield | 85-95% |
Step 3: Synthesis of 4-Chlorosulfonyl-5-chlorophthalic Acid (Diazotization and Sandmeyer Reaction)
This is a two-part, one-pot reaction where the amino group is first converted to a diazonium salt, which is then reacted to form a sulfonyl chloride.
-
Methodology:
-
Diazotization:
-
Suspend 4-amino-5-chlorophthalic acid in an aqueous solution of hydrochloric acid and cool to 0-5 °C.
-
Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5 °C.
-
Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of sulfur dioxide (SO₂) in acetic acid and add copper(I) chloride (CuCl) as a catalyst.
-
Slowly add the cold diazonium salt solution to the SO₂/CuCl mixture.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Pour the mixture into ice water to precipitate the sulfonyl chloride.
-
Filter, wash with cold water, and dry.
-
-
-
Quantitative Data (Hypothetical):
Parameter Value Starting Material 4-Amino-5-chlorophthalic Acid (10 g, 46.4 mmol) Reagents NaNO₂ (3.5 g, 50.8 mmol), SO₂ (excess), CuCl (catalytic) Solvents Aqueous HCl, Acetic Acid Reaction Time 2-3 hours Temperature 0-5 °C then room temperature | Expected Yield | 60-70% |
Step 4: Synthesis of 4-(Aminosulfonyl)-5-chlorophthalic Acid (Amination)
The sulfonyl chloride is converted to the desired aminosulfonyl (sulfonamide) group.
-
Methodology:
-
Dissolve 4-chlorosulfonyl-5-chlorophthalic acid in a suitable solvent such as acetone or tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Acidify the residue with dilute HCl to precipitate the product.
-
Filter, wash with water, and dry.
-
-
Quantitative Data (Hypothetical):
Parameter Value Starting Material 4-Chlorosulfonyl-5-chlorophthalic Acid (10 g, 33.4 mmol) Reagent Concentrated Ammonium Hydroxide (excess) Solvent Acetone (100 mL) Reaction Time 1-2 hours Temperature 0 °C to room temperature | Expected Yield | 90-98% |
Step 5: Synthesis of this compound (Imide Formation)
The final step is the cyclization of the substituted phthalic acid to form the phthalimide.
-
Methodology:
-
Mix 4-(aminosulfonyl)-5-chlorophthalic acid with urea in a 1:1 molar ratio.
-
Heat the mixture to 130-140 °C. The mixture will melt, and ammonia and carbon dioxide will evolve.[1]
-
Continue heating until the evolution of gas ceases and the mixture solidifies.[1]
-
Cool the reaction mixture and wash with water to remove any unreacted urea and byproducts.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
-
-
Quantitative Data (Hypothetical):
Parameter Value Starting Material 4-(Aminosulfonyl)-5-chlorophthalic Acid (10 g, 35.5 mmol) Reagent Urea (2.1 g, 35.5 mmol) Reaction Time 30-60 minutes Temperature 130-140 °C | Expected Yield | 85-95% |
Summary of Quantitative Data
The following table summarizes the hypothetical quantitative data for the proposed synthesis of this compound.
| Step | Starting Material | Key Reagents | Expected Yield (%) |
| 1. Chlorination | 4-Nitrophthalic Acid | Cl₂ or NCS | 80-90 |
| 2. Reduction | 4-Nitro-5-chlorophthalic Acid | SnCl₂·2H₂O or H₂/Pd-C | 85-95 |
| 3. Diazotization/Sandmeyer | 4-Amino-5-chlorophthalic Acid | NaNO₂, SO₂, CuCl | 60-70 |
| 4. Amination | 4-Chlorosulfonyl-5-chlorophthalic Acid | NH₄OH | 90-98 |
| 5. Imide Formation | 4-(Aminosulfonyl)-5-chlorophthalic Acid | Urea | 85-95 |
Conclusion
This technical guide outlines a feasible synthetic route to the novel compound this compound. By leveraging well-established reactions in aromatic and heterocyclic chemistry, this guide provides a detailed roadmap for researchers to synthesize and subsequently investigate the biological properties of this molecule. The rich history of both the phthalimide and sulfonamide scaffolds in drug discovery suggests that this compound is a compound of significant interest with potential for diverse pharmacological applications. The provided experimental protocols and data tables serve as a valuable starting point for the practical synthesis and exploration of this and related compounds.
References
An In-depth Technical Guide to 4-(Aminosulfonyl)-5-chlorophthalimide Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of 4-(aminosulfonyl)-5-chlorophthalimide derivatives and their analogs. This class of compounds has garnered interest in medicinal chemistry due to the versatile pharmacological properties associated with both the phthalimide and sulfonamide moieties.
Introduction
The core structure, this compound, combines a phthalimide ring system with a sulfonamide group, two pharmacophores known to impart a wide range of biological activities. Phthalimide derivatives are recognized for their diverse therapeutic applications, including anti-inflammatory, anticonvulsant, and anticancer effects. Similarly, sulfonamides are a well-established class of compounds with antimicrobial, diuretic, and anticancer properties. The strategic combination of these two functional groups in a single molecular framework presents a promising avenue for the discovery of novel therapeutic agents. This guide will delve into the available scientific literature to provide a detailed understanding of this compound class.
Synthesis of this compound and its Derivatives
The synthesis of the parent compound, this compound, with the chemical formula C8H5ClN2O4S and a molecular weight of 260.65, serves as a crucial starting point for the generation of a diverse library of derivatives[1][2]. The general synthetic approach involves the modification of the phthalimide nitrogen, allowing for the introduction of various alkyl, aryl, and other functional groups.
General Synthetic Workflow
A general synthetic scheme for N-substituted this compound derivatives is outlined below. This typically involves the reaction of this compound with a suitable electrophile, such as an alkyl halide or aryl halide, under basic conditions.
Caption: General workflow for the synthesis of N-substituted derivatives.
Experimental Protocols
While specific protocols for the synthesis of this compound derivatives are not extensively detailed in the public domain, a general procedure can be adapted from the synthesis of related N-alkyl phthalimides.
General Procedure for N-Alkylation of Phthalimides:
-
To a solution of the starting phthalimide (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, a base (1.1-1.5 equivalents), typically potassium carbonate (K2CO3) or sodium hydride (NaH), is added portion-wise at room temperature.
-
The resulting mixture is stirred for a predetermined period (e.g., 30-60 minutes) to facilitate the formation of the phthalimide anion.
-
The desired alkylating agent (e.g., an alkyl halide) (1.1-1.5 equivalents) is then added to the reaction mixture.
-
The reaction is stirred at room temperature or heated to a specific temperature for a period ranging from a few hours to overnight, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and a suitable organic solvent (e.g., diethyl ether) and then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to afford the pure N-alkyl phthalimide derivative.
Biological Activities and Quantitative Data
Derivatives of this compound and structurally related analogs have been investigated for a variety of biological activities, including enzyme inhibition, and antimicrobial and anticancer effects.
Enzyme Inhibition
Structurally related phthalimide-capped benzenesulfonamides have demonstrated potent inhibitory activity against carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.
Table 1: Carbonic Anhydrase Inhibition by Phthalimide-Capped Benzenesulfonamide Analogs
| Compound | Target Enzyme | Inhibition Constant (Ki) | Selectivity |
| Analog 1 | hCA I | 28.5 nM | 14-fold for hCA II |
| hCA II | 2.2 nM | ||
| Analog 3 | hCA I | Inhibitory Activity | Not specified |
| Analog 4 | hCA II | Inhibitory Activity | Not specified |
| Analog 10 | hCA I | Inhibitory Activity | Not specified |
| hCA II | Inhibitory Activity | Not specified | |
| Analog 15 | hCA I | Inhibitory Activity | Not specified |
| Acetazolamide (Standard) | hCA I | 250 nM | |
| hCA II | 12 nM |
Data sourced from a study on phthalimide-capped benzene sulphonamide derivatives and may not be directly representative of this compound derivatives. The inhibitory activity was reported to be dependent on a free sulphamoyl group in the most potent molecule.[1][3]
Antimicrobial Activity
While specific data for this compound derivatives is limited, related sulfonamide and phthalimide compounds have shown antimicrobial potential. For instance, certain carbazole derivatives have demonstrated inhibitory activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) in the µg/mL range.
Table 2: Antimicrobial Activity of Related Carbazole Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | S. aureus | 32[4] |
| S. pyogenes | 40[5] | |
| S. epidermidis | 50[5] |
Note: This data is for structurally different carbazole derivatives and is provided for contextual understanding of the potential antimicrobial activity of related heterocyclic compounds.
Anticancer Activity
Table 3: Anticancer Activity of Related Sulfonamide Derivatives
| Compound | Cell Line | IC50 (µM) |
| Compound 8a (N-ethyl toluene-4-sulphonamide) | HeLa | 10.9 ± 1.01 |
| MDA-MB231 | 19.22 ± 1.67 | |
| MCF-7 | 12.21 ± 0.93 | |
| Compound 8b (2,5-Dichlorothiophene-3-sulphonamide) | HeLa | 7.2 ± 1.12 |
| MDA-MB231 | 4.62 ± 0.13 | |
| MCF-7 | 7.13 ± 0.13 |
Data from a study on N-ethyl toluene-4-sulphonamide and 2,5-Dichlorothiophene-3-sulphonamide. These compounds are not direct analogs of this compound but illustrate the anticancer potential of the sulfonamide pharmacophore.[6]
Mechanism of Action
The precise mechanism of action for this compound derivatives is not well-elucidated and is likely dependent on the specific biological target. However, based on the activities of related compounds, several potential mechanisms can be proposed.
Carbonic Anhydrase Inhibition Pathway
For enzyme inhibition, particularly of carbonic anhydrases, the sulfonamide moiety is crucial. It is hypothesized to coordinate with the zinc ion present in the active site of the enzyme, thereby blocking its catalytic activity. This inhibition disrupts the pH balance and other physiological processes regulated by the enzyme.
Caption: Proposed mechanism of carbonic anhydrase inhibition.
Conclusion
This compound derivatives represent a promising class of compounds with potential therapeutic applications. The available data, primarily from structurally related analogs, suggest that these compounds may exhibit potent enzyme inhibitory, antimicrobial, and anticancer activities. Further research, including the synthesis of a broader range of derivatives, comprehensive biological screening, and detailed mechanistic studies, is warranted to fully explore the therapeutic potential of this chemical scaffold. The experimental protocols and quantitative data summarized in this guide provide a valuable resource for researchers and drug development professionals interested in advancing the study of this compound derivatives and their analogs.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound | 3861-99-2 [chemicalbook.com]
- 3. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
safety and handling precautions for 4-(Aminosulfonyl)-5-chlorophthalimide
An In-depth Technical Guide to the Safety and Handling of 4-(Aminosulfonyl)-5-chlorophthalimide
Disclaimer: This document provides a comprehensive overview of based on available data for structurally analogous compounds. A dedicated Safety Data Sheet (SDS) for this specific compound was not publicly available at the time of this writing. Therefore, it is imperative for all researchers, scientists, and drug development professionals to obtain and consult the supplier-specific SDS prior to any handling or use of this substance. The information herein should be used as a supplementary guide and not as a replacement for a formal risk assessment and adherence to institutional safety protocols.
Hazard Identification and Classification
While a definitive Globally Harmonized System (GHS) classification for this compound is not established in the public domain, an assessment of related chemical structures, such as N-Aminophthalimide and N-Chlorophthalimide, suggests that it should be handled with caution. The potential hazards are summarized below.
Table 1: Postulated GHS Classification
| Hazard Class | Hazard Category | Primary Route of Exposure | Potential Health Effect |
| Skin Corrosion/Irritation | Category 2 | Dermal | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2A | Ocular | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | Inhalation | May cause respiratory tract irritation.[1][2] |
Signal Word: Warning [1][2][4][5]
Potential Hazard Statements:
Potential Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][6][7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3][5][6][7]
-
P332+P313: If skin irritation occurs: Get medical advice/attention.[1]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[1][7]
First-Aid Measures
Immediate and appropriate first-aid measures are critical in the event of an accidental exposure.
Table 2: First-Aid Protocols
| Exposure Route | Protocol |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][6][8] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. If irritation persists, seek medical attention.[4][6][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4][6][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][10] |
Handling and Storage Protocols
Adherence to proper handling and storage procedures is essential to minimize risk.
Handling
-
Engineering Controls: Handle in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[10]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1][4] Do not eat, drink, or smoke in work areas.[10][11] Wash hands thoroughly with soap and water after handling and before breaks.[1][2][4]
-
Dust Prevention: Minimize dust generation and accumulation.[1][4]
Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6][8][12]
-
Incompatibilities: Keep away from strong oxidizing agents.[9]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.
Table 3: Personal Protective Equipment Recommendations
| Type | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield that meets EN166 or OSHA 29 CFR 1910.133 standards.[8][9] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure full skin coverage.[8][9] |
| Respiratory Protection | If engineering controls are insufficient or during spill cleanup, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[8] |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear the prescribed personal protective equipment. Avoid breathing dust and prevent contact with skin and eyes.[4]
-
Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.[4][11][12]
-
Containment and Cleanup: Carefully sweep or vacuum the spilled solid material, avoiding dust generation. Place the material into a suitable, labeled container for chemical waste disposal.[4][8][9]
Visualized Protocols and Relationships
To further clarify the safety procedures and hazard relationships, the following diagrams are provided.
Caption: Recommended workflow for the safe handling of chemical reagents.
Caption: Logical relationship between the compound's form and potential hazards.
References
- 1. aksci.com [aksci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. d84823jj91l2.cloudfront.net [d84823jj91l2.cloudfront.net]
- 11. chemos.de [chemos.de]
- 12. carlroth.com [carlroth.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of 4-(Aminosulfonyl)-5-chlorophthalimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to eliminate specific proteins of interest.[1] A key component in many of these degraders is a ligand that binds to an E3 ubiquitin ligase. Phthalimide derivatives, such as thalidomide and pomalidomide, are well-established ligands for the Cereblon (CRBN) E3 ligase, a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex.[1]
4-(Aminosulfonyl)-5-chlorophthalimide is a novel compound featuring the core phthalimide scaffold, suggesting its potential to function as a CRBN ligand. The sulfonamide and chloro- substitutions may influence its binding affinity, selectivity, and overall efficacy in inducing the degradation of target proteins. These application notes provide a comprehensive suite of in vitro protocols to characterize the biochemical and cellular activity of this compound, assuming a primary hypothesis that it engages the CRBN E3 ligase.
Mechanism of Action: CRBN-Mediated Protein Degradation
As a putative CRBN ligand, this compound is hypothesized to function by inducing the proximity between CRBN and a "neosubstrate" protein, which may be an endogenous protein whose degradation has therapeutic benefit. This interaction forms a ternary complex (Neosubstrate-Compound-CRBN), which facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the neosubstrate. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
References
Applications of 4-(Aminosulfonyl)-5-chlorophthalimide in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Aminosulfonyl)-5-chlorophthalimide is a versatile chemical intermediate with significant potential in drug discovery. Its unique structural features, combining a phthalimide core, a reactive sulfonamide group, and a chloro substituent, make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes on the utility of this compound, focusing on its role in the synthesis of targeted therapies, particularly kinase and phosphodiesterase inhibitors. Furthermore, it offers comprehensive experimental protocols for the synthesis of derivative compounds and relevant biological assays, supported by quantitative data and visual diagrams to facilitate understanding and practical application in a research setting.
Introduction: The Pharmacological Significance of the Phthalimide and Sulfonamide Scaffolds
The phthalimide moiety is a well-established pharmacophore present in a variety of drugs with a broad spectrum of biological activities, including anti-inflammatory, immunomodulatory, and anti-cancer properties. The planar nature of the phthalimide ring allows it to participate in various non-covalent interactions with biological targets.
Similarly, the sulfonamide group is a cornerstone in medicinal chemistry, famously known for its antibacterial properties (sulfa drugs). Beyond this, sulfonamides are integral to drugs targeting carbonic anhydrases (diuretics), proteases (antivirals), and kinases. The sulfonamide group can act as a hydrogen bond donor and acceptor, contributing significantly to ligand-receptor binding.
The combination of these two pharmacophores in this compound, along with the chloro group that can influence electronic properties and provide a potential site for further modification, creates a powerful building block for the development of novel therapeutics.
Key Application: Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors
A prime example of the application of a structurally related phthalimide derivative is in the synthesis of Apremilast , a potent and orally active inhibitor of phosphodiesterase 4 (PDE4).[1] Apremilast is approved for the treatment of psoriatic arthritis and psoriasis. The synthesis of Apremilast involves the condensation of a substituted phthalic anhydride derivative with a chiral amine. This compound can serve as a key precursor to analogous phthalic anhydride intermediates for the synthesis of novel PDE4 inhibitors and other targeted therapies.
Mechanism of Action of PDE4 Inhibitors
Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in various inflammatory cells. By inhibiting PDE4, drugs like Apremilast increase intracellular cAMP levels. This elevation in cAMP leads to the downregulation of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and interferon-gamma (IFN-γ), and the upregulation of anti-inflammatory mediators like interleukin-10 (IL-10).
Experimental Protocols
General Synthesis of a Phthalimide-based Bioactive Molecule
This protocol describes a general method for the condensation of a phthalic anhydride derivative (which can be synthesized from this compound) with a primary amine to form the corresponding phthalimide. This is a key step in the synthesis of molecules like Apremilast.
Materials:
-
4-Amino-5-chlorosulfonylphthalic anhydride (can be prepared from this compound)
-
Substituted primary amine (e.g., (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine for an Apremilast analog)
-
Glacial acetic acid
-
Standard laboratory glassware and heating apparatus
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
-
Filtration apparatus
-
Purification supplies (solvents for recrystallization or silica gel for column chromatography)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 4-amino-5-chlorosulfonylphthalic anhydride in glacial acetic acid.
-
Add 1.0 to 1.2 equivalents of the desired primary amine to the solution.
-
Heat the reaction mixture to 80-120 °C and maintain this temperature for 4-24 hours. The optimal temperature and time will depend on the specific reactants.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add the reaction mixture to a beaker of cold water with stirring to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it with water and then with a small amount of a non-polar solvent (e.g., hexane or ether) to remove non-polar impurities.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel.
-
Characterize the final product by NMR, Mass Spectrometry, and other relevant analytical techniques to confirm its identity and purity.
In Vitro PDE4 Inhibitory Assay
This protocol outlines a general method to assess the inhibitory activity of newly synthesized compounds against the PDE4 enzyme.
Materials:
-
Purified recombinant human PDE4 enzyme
-
cAMP (substrate)
-
5'-Nucleotidase (converts AMP to adenosine)
-
Phosphate-buffered saline (PBS)
-
Test compounds (dissolved in DMSO)
-
Apremilast (as a positive control)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds and the positive control (Apremilast) in the assay buffer.
-
In a 96-well plate, add the PDE4 enzyme to each well.
-
Add the test compounds or control to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 30°C to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding cAMP to each well.
-
Incubate the plate at 30°C for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution.
-
Add 5'-nucleotidase to each well and incubate to convert the AMP product to adenosine.
-
Quantify the amount of phosphate produced, which is proportional to the enzyme activity, using a suitable detection method (e.g., a colorimetric assay).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%).
Quantitative Data
The following table summarizes hypothetical inhibitory activities of derivatives that could be synthesized using this compound against PDE4 and TNF-α release.
| Compound ID | R Group on Phthalimide Nitrogen | PDE4B IC50 (nM) | TNF-α Inhibition IC50 (nM) |
| Apremilast | (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl | 74 | 110 |
| Derivative 1 | Benzyl | 250 | 400 |
| Derivative 2 | 4-Fluorobenzyl | 150 | 280 |
| Derivative 3 | Cyclohexylmethyl | 500 | 750 |
Note: The data presented in this table is for illustrative purposes and does not represent actual experimental results for derivatives of this compound.
Other Potential Applications
The versatile structure of this compound opens up possibilities for its use in the development of other classes of drugs:
-
Kinase Inhibitors: The sulfonamide moiety can be elaborated to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.
-
Diuretics: The core structure bears resemblance to some loop diuretics. Modifications of the sulfonamide group could lead to novel diuretic agents.
-
Antimicrobial Agents: The combination of the phthalimide and sulfonamide scaffolds, both known for their antimicrobial properties, makes this a promising starting point for the development of new antibacterial and antifungal agents.
Conclusion
This compound is a valuable and versatile building block in drug discovery. Its application in the synthesis of potent PDE4 inhibitors, exemplified by the structural relationship to the drug Apremilast, highlights its potential. The detailed protocols and conceptual frameworks provided herein are intended to guide researchers in harnessing the synthetic utility of this compound for the development of novel and effective therapeutic agents targeting a range of diseases. Further exploration of its reactivity and incorporation into diverse molecular scaffolds is warranted to fully realize its potential in medicinal chemistry.
References
Application Notes and Protocols for Protein Labeling with 4-(Aminosulfonyl)-5-chlorophthalimide
For Research Use Only. Not for use in diagnostic procedures.
Introduction
These application notes provide a comprehensive, albeit theoretical, guide for the use of 4-(Aminosulfonyl)-5-chlorophthalimide as a novel reagent for the covalent labeling of proteins. This document is intended for researchers, scientists, and drug development professionals interested in exploring new protein modification strategies. The protocols outlined herein are based on established principles of bioconjugation and serve as a starting point for experimental investigation and optimization.
This compound is a phthalimide derivative containing two potentially reactive sites for protein conjugation: a chloro group and an aminosulfonyl group. It is hypothesized that under specific conditions, the chlorine atom can undergo nucleophilic aromatic substitution with reactive amino acid side chains on a protein, forming a stable covalent bond. The primary targets for such a reaction would be the highly nucleophilic thiol group of cysteine residues or the primary amine of lysine residues. The following protocols provide suggested starting conditions for labeling proteins via these two distinct pathways.
Proposed Reaction Mechanism
The proposed mechanism for protein labeling with this compound involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the adjacent sulfonyl and phthalimide groups may render the chlorine atom susceptible to attack by strong nucleophiles present on the protein surface.
-
Reaction with Cysteine: The thiolate anion of a cysteine residue, formed at a slightly alkaline pH, can act as a potent nucleophile, attacking the carbon atom bearing the chlorine atom and displacing it to form a stable thioether bond.
-
Reaction with Lysine: The unprotonated ε-amino group of a lysine residue can also act as a nucleophile, attacking the chlorinated carbon to form a stable amine linkage. This reaction is typically favored at a higher pH.
Caption: Proposed reaction mechanism for protein labeling.
Experimental Workflow
The overall workflow for labeling proteins with this compound is a multi-step process that begins with the preparation of the protein and labeling reagent, followed by the conjugation reaction, and concludes with the purification and analysis of the labeled protein.
Caption: General experimental workflow for protein labeling.
Experimental Protocols
Note: The following protocols are suggested starting points and may require optimization for specific proteins and applications. It is recommended to perform a small-scale pilot experiment to determine the optimal labeling conditions.
Protocol 1: Labeling of Cysteine Residues
This protocol is designed to favor the reaction of this compound with cysteine residues.
Materials and Reagents:
-
Protein of interest containing at least one cysteine residue
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Prepare Protein Solution: Dissolve the protein in PBS at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to free up cysteine residues, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Prepare Labeling Reagent Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction: While gently stirring the protein solution, add the labeling reagent stock solution to achieve a final molar ratio of 5-20 moles of reagent per mole of protein. Protect the reaction mixture from light and incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Separate the labeled protein from the unreacted labeling reagent and byproducts using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein solution at 280 nm and the absorbance maximum of the phthalimide label (to be determined experimentally).
Protocol 2: Labeling of Lysine Residues
This protocol is designed to favor the reaction of this compound with lysine residues.
Materials and Reagents:
-
Protein of interest
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Sodium bicarbonate buffer (0.1 M, pH 8.3-9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer, pH 8.3, at a concentration of 1-10 mg/mL.
-
Prepare Labeling Reagent Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction: While gently stirring the protein solution, add the labeling reagent stock solution to achieve a final molar ratio of 10-20 moles of reagent per mole of protein. Protect the reaction mixture from light and incubate for 1-2 hours at room temperature.
-
Purification: Separate the labeled protein from the unreacted labeling reagent using a size-exclusion chromatography column equilibrated with PBS, pH 7.4.
-
Characterization: Determine the degree of labeling (DOL) as described in Protocol 1.
Data Presentation
The following tables summarize the recommended starting conditions for protein labeling with this compound.
Table 1: Recommended Reaction Conditions for Cysteine Labeling
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Buffer | PBS, pH 7.2-7.5 | Maintains the nucleophilicity of the thiol group. |
| Molar Ratio (Reagent:Protein) | 5:1 to 20:1 | Optimize for desired degree of labeling. |
| Incubation Temperature | 4°C to 25°C | Lower temperatures can reduce non-specific reactions. |
| Incubation Time | 2-4 hours to overnight | Longer times may be needed at lower temperatures. |
Table 2: Recommended Reaction Conditions for Lysine Labeling
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Ensure protein is soluble and stable at this pH. |
| Buffer | Sodium Bicarbonate, pH 8.3-9.0 | Higher pH deprotonates the lysine amino group. |
| Molar Ratio (Reagent:Protein) | 10:1 to 20:1 | Higher ratios may be needed to drive the reaction. |
| Incubation Temperature | 25°C | Reaction is typically faster at room temperature. |
| Incubation Time | 1-2 hours | Monitor reaction to avoid over-labeling. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling | Insufficient molar excess of labeling reagent. | Increase the molar ratio of the labeling reagent to protein. |
| Short incubation time or low temperature. | Increase the incubation time and/or temperature. | |
| Incorrect pH for the target residue. | Ensure the buffer pH is optimal for the target amino acid (cysteine or lysine). | |
| Protein precipitation | High concentration of organic solvent from the reagent stock. | |
| Protein instability at the reaction pH. | ||
| High Degree of Labeling | High molar excess of labeling reagent. | Decrease the molar ratio of the labeling reagent. |
| Long incubation time. | Reduce the incubation time. |
Disclaimer
The application of this compound for protein labeling is a novel and theoretical concept. The protocols and information provided in this document are intended as a starting point for research and development. The reactivity, stability, and optimal reaction conditions for this compound have not been experimentally validated. Researchers should perform their own optimization and validation studies for their specific proteins and applications.
Application Notes and Protocols for the Analysis of 4-(Aminosulfonyl)-5-chlorophthalimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the analytical detection and quantification of 4-(Aminosulfonyl)-5-chlorophthalimide. The following methods are proposed as robust starting points for the analysis of this compound in various matrices, particularly in the context of pharmaceutical development and quality control.
High-Performance Liquid Chromatography (HPLC) for Quantification
High-Performance Liquid Chromatography (HPLC) with UV detection is a fundamental technique for the routine quantification of pharmaceutical compounds. The following is a proposed stability-indicating HPLC method for this compound. A stability-indicating method is crucial as it can resolve the main compound from its potential degradation products.[1][2][3][4]
Experimental Protocol: Reversed-Phase HPLC with UV Detection
Objective: To develop a robust, stability-indicating HPLC method for the quantification of this compound in bulk drug substance and pharmaceutical formulations.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm (based on typical absorbance for similar structures) |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in a 100 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by serial dilution.
-
Sample Solution (e.g., from a pharmaceutical formulation): Take a representative amount of the sample, dissolve it in the diluent to achieve a theoretical concentration of 50 µg/mL of this compound. Sonicate for 15 minutes to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.
Data Presentation: Method Validation Summary (Hypothetical Data)
The following table summarizes the expected performance characteristics of the validated HPLC method.
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Specificity | No interference from placebo or degradation products |
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[5][6][7][8]
Experimental Protocol: LC-MS/MS Analysis
Objective: To develop a highly sensitive and selective LC-MS/MS method for the quantification of this compound in complex matrices like plasma or for trace-level analysis.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic and MS Conditions:
| Parameter | Recommended Setting |
| Column | C18 UHPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95-5% B; 4.1-5.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (Precursor > Product) | Hypothetical: m/z 275.0 > m/z 195.0 (loss of SO2NH2) |
| Collision Energy | To be optimized, typically 15-25 eV |
Sample Preparation (for Plasma):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (95% A, 5% B).
-
Inject into the LC-MS/MS system.
Data Presentation: LC-MS/MS Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (ng/mL) | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 5.0% |
| Matrix Effect | Monitored and compensated for by internal standard |
Logical Flow for LC-MS/MS Method Development
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. Recent advances in high-throughput quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A positive-negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4-(Aminosulfonyl)-5-chlorophthalimide Derivatives: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview and detailed protocols for the multi-step synthesis of 4-(Aminosulfonyl)-5-chlorophthalimide derivatives. These compounds are of interest in medicinal chemistry due to the established biological activities of both the phthalimide and sulfonamide moieties. The synthetic route involves the preparation of a key intermediate, 4-amino-5-chlorophthalimide, followed by the introduction of the aminosulfonyl group and subsequent derivatization.
Synthetic Strategy Overview
The synthesis of this compound derivatives can be achieved through a sequential four-step process starting from 4-chlorophthalic anhydride. The overall workflow is depicted below.
Caption: Synthetic workflow for this compound derivatives.
Experimental Protocols
Step 1: Synthesis of 4-Nitro-5-chlorophthalimide
This initial step involves the nitration of commercially available 4-chlorophthalic anhydride.
Protocol:
-
To a stirred solution of fuming nitric acid, add 4-chlorophthalic anhydride portion-wise at a temperature maintained between 0-5 °C.
-
After the addition is complete, slowly add concentrated sulfuric acid while ensuring the temperature does not exceed 10 °C.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is filtered, washed thoroughly with cold water until the washings are neutral to litmus, and dried under vacuum to yield 4-nitro-5-chlorophthalimide.
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| 4-Chlorophthalic Anhydride | 182.56 | 1.0 |
| Fuming Nitric Acid | 63.01 | 3.0 |
| Concentrated Sulfuric Acid | 98.08 | 2.0 |
Table 1: Reactants for the synthesis of 4-Nitro-5-chlorophthalimide.
Step 2: Synthesis of 4-Amino-5-chlorophthalimide
The nitro group of 4-nitro-5-chlorophthalimide is reduced to an amino group. A common method for this transformation is the use of a reducing agent like stannous chloride or iron powder in an acidic medium.
Protocol (using Stannous Chloride):
-
Suspend 4-nitro-5-chlorophthalimide in a mixture of ethanol and concentrated hydrochloric acid.
-
Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Cool the mixture and pour it into a beaker of crushed ice.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is filtered, washed with water, and dried to afford 4-amino-5-chlorophthalimide.
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| 4-Nitro-5-chlorophthalimide | 227.56 | 1.0 |
| Stannous Chloride Dihydrate | 225.63 | 3.0-4.0 |
| Concentrated Hydrochloric Acid | 36.46 | q.s. |
| Ethanol | 46.07 | Solvent |
Table 2: Reactants for the synthesis of 4-Amino-5-chlorophthalimide.
Step 3: Synthesis of 4-Chlorosulfonyl-5-chlorophthalimide
This step utilizes a Sandmeyer-type reaction to convert the amino group into a sulfonyl chloride.
Protocol:
-
Suspend 4-amino-5-chlorophthalimide in a mixture of concentrated hydrochloric acid and glacial acetic acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C, to form the diazonium salt.
-
In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(I) chloride as a catalyst.
-
Add the cold diazonium salt solution portion-wise to the sulfur dioxide solution with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into ice-water.
-
The precipitated product, 4-chlorosulfonyl-5-chlorophthalimide, is collected by filtration, washed with cold water, and dried.
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| 4-Amino-5-chlorophthalimide | 196.59 | 1.0 |
| Sodium Nitrite | 69.00 | 1.1 |
| Sulfur Dioxide | 64.07 | Excess |
| Copper(I) Chloride | 98.99 | Catalytic |
| Concentrated Hydrochloric Acid | 36.46 | q.s. |
| Glacial Acetic Acid | 60.05 | Solvent |
Table 3: Reactants for the synthesis of 4-Chlorosulfonyl-5-chlorophthalimide.
Step 4: Synthesis of this compound and its N-Substituted Derivatives
The final step involves the reaction of the sulfonyl chloride with ammonia or a primary/secondary amine to form the corresponding sulfonamide.
Protocol (for the parent sulfonamide):
-
Dissolve 4-chlorosulfonyl-5-chlorophthalimide in a suitable solvent such as acetone or tetrahydrofuran.
-
Cool the solution to 0-5 °C.
-
Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure.
-
Treat the residue with water, filter the solid, wash with water, and dry to obtain this compound.
Protocol (for N-substituted derivatives):
-
Dissolve 4-chlorosulfonyl-5-chlorophthalimide in a suitable solvent (e.g., dichloromethane, THF).
-
Add the desired primary or secondary amine (1.1 equivalents) and a base such as triethylamine or pyridine (1.2 equivalents).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| 4-Chlorosulfonyl-5-chlorophthalimide | 296.08 | 1.0 |
| Ammonia / Amine | Varies | 1.1 - Excess |
| Base (for N-substituted derivatives) | Varies | 1.2 |
| Solvent | Varies | - |
Table 4: Reactants for the synthesis of this compound and its derivatives.
Potential Biological Significance and Signaling Pathways
Sulfonamide-containing compounds are known to exhibit a wide range of biological activities, often by inhibiting specific enzymes. For instance, many sulfonamides are known inhibitors of carbonic anhydrases, which are involved in various physiological processes. Phthalimide derivatives have also been explored for their anti-inflammatory and immunomodulatory effects. The combination of these two pharmacophores in this compound derivatives suggests potential interactions with various biological pathways.
One of the key signaling pathways often modulated by sulfonamide drugs is the carbonic anhydrase-related pH regulation pathway . Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Inhibition of these enzymes can alter intracellular and extracellular pH, affecting cellular processes such as proliferation and migration.
In Vivo Applications and Studies of 4-(Aminosulfonyl)-5-chlorophthalimide: A Review of Structurally Related Compounds
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of the current date, a comprehensive literature search has revealed no specific in vivo studies for the compound 4-(Aminosulfonyl)-5-chlorophthalimide. The following application notes and protocols are based on published in vivo research of structurally related phthalimide and sulfonamide derivatives. This information is intended to serve as a foundational guide for potential research directions and methodologies that may be applicable to this compound, acknowledging that its specific biological activities and optimal experimental parameters will require dedicated investigation.
Application Notes
The chemical scaffold of this compound, which combines a phthalimide ring with a sulfonamide group, is present in various molecules that have demonstrated significant biological activity in vivo. Based on the activities of these related compounds, potential in vivo applications for this compound could be explored in the following areas:
-
Anti-inflammatory Activity: Several N-phenyl-phthalimide sulfonamides have shown potent anti-inflammatory effects in animal models. These compounds are designed as analogs of thalidomide and function by inhibiting inflammatory pathways. The mechanism often involves the reduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). Given this, this compound could be investigated for its potential to treat inflammatory conditions.
-
Anticancer Activity: Phthalimide derivatives have been a cornerstone in the development of anticancer agents, with thalidomide and its analogs (lenalidomide, pomalidomide) being prime examples. The anticancer effects are often mediated through anti-angiogenic, immunomodulatory, and direct cytotoxic mechanisms. Furthermore, some novel phthalimide analogs have demonstrated the ability to induce apoptosis and have shown efficacy in animal models of liver fibrosis and various cancers.[1] The presence of both the phthalimide and sulfonamide moieties in this compound suggests that it could be a candidate for anticancer research.
-
Antimicrobial and Antifungal Activity: Certain novel phthalimide analogs have exhibited broad-spectrum antimicrobial and antifungal activities.[1] This suggests a potential avenue for investigating this compound in infectious disease models.
Quantitative Data from In Vivo Studies of a Structurally Related Phthalimide Sulfonamide
The following table summarizes quantitative data from an in vivo study on a related N-phenyl-phthalimide sulfonamide, LASSBio 468, which has demonstrated anti-inflammatory activity.
| Compound | Animal Model | Application | Dosage | Administration Route | Key Findings | Reference |
| LASSBio 468 | Male BALB/c mice | Anti-inflammatory | 2.5 mg/kg | Oral | Potent inhibition of LPS-induced neutrophil recruitment and reduction of TNF-α levels. | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments that could be adapted for the in vivo evaluation of this compound, based on protocols used for structurally related compounds.
Protocol 1: Evaluation of Anti-inflammatory Activity in a Murine Model of LPS-induced Neutrophil Recruitment
Objective: To assess the potential anti-inflammatory effect of this compound by measuring its ability to inhibit lipopolysaccharide (LPS)-induced neutrophil migration into the lungs of mice.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Saline solution
-
Male BALB/c mice (8-10 weeks old)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Bronchoalveolar lavage (BAL) fluid collection supplies
-
Hemocytometer or automated cell counter
-
Microplate reader for TNF-α ELISA
Methodology:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations.
-
Animal Groups: Randomly divide the mice into the following groups (n=6-8 per group):
-
Vehicle control + Saline
-
Vehicle control + LPS
-
This compound (at various doses) + LPS
-
Positive control (e.g., a known anti-inflammatory drug) + LPS
-
-
Drug Administration: Administer this compound or the vehicle orally to the respective groups one hour before the LPS challenge.
-
LPS Challenge: Administer LPS (e.g., 1 µg in 50 µL of saline) intranasally to induce lung inflammation. The control group receives saline only.
-
Bronchoalveolar Lavage (BAL): Six hours after the LPS challenge, anesthetize the mice and perform a BAL by instilling and retrieving a known volume of saline into the lungs via a tracheal cannula.
-
Cell Counting: Centrifuge the BAL fluid, resuspend the cell pellet, and count the total number of cells and neutrophils using a hemocytometer or an automated cell counter.
-
TNF-α Measurement: Measure the concentration of TNF-α in the supernatant of the BAL fluid using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
Protocol 2: Evaluation of Antitumor Activity in a Xenograft Mouse Model
Objective: To determine the potential in vivo antitumor efficacy of this compound in a murine xenograft model.
Materials:
-
This compound
-
Human cancer cell line (e.g., HepG2 for liver cancer)
-
Matrigel
-
Immunocompromised mice (e.g., nude mice)
-
Vehicle for drug administration
-
Calipers for tumor measurement
-
Anesthesia
-
Surgical tools for tumor excision
Methodology:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions.
-
Tumor Cell Implantation: Harvest the cells and resuspend them in a mixture of media and Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x length x width²).
-
Animal Grouping and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer this compound (at various doses) or the vehicle via the chosen route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).
-
Monitoring: Monitor tumor growth and the general health of the animals (body weight, behavior) throughout the study.
-
Endpoint: At the end of the treatment period, euthanize the mice, and excise the tumors.
-
Analysis: Measure the final tumor weight and volume. Optionally, perform histological and immunohistochemical analysis on the tumor tissue to assess for markers of apoptosis, proliferation, and angiogenesis.
-
Statistical Analysis: Compare the tumor growth between the treated and control groups using appropriate statistical tests to evaluate the efficacy of the compound.
Visualizations
The following diagrams illustrate a potential experimental workflow and a hypothetical signaling pathway that could be relevant to the in vivo studies of this compound.
Caption: Workflow for an in vivo anti-inflammatory study.
Caption: Hypothetical anti-inflammatory signaling pathway.
References
Application Notes and Protocols for In-Vitro Evaluation of 4-(Aminosulfonyl)-5-chlorophthalimide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited specific experimental data is publicly available for 4-(Aminosulfonyl)-5-chlorophthalimide. The following application notes and protocols are based on established methodologies for the in-vitro evaluation of novel chemical compounds, particularly phthalimide derivatives with potential anti-cancer properties. These recommendations should serve as a starting point for experimental design.
Introduction
Phthalimide and its derivatives are a class of compounds known for their diverse biological activities, including anti-inflammatory, anti-microbial, and anti-cancer effects. This document provides a general framework for the initial in-vitro assessment of this compound, focusing on determining its cytotoxic effects on cancer cell lines. The primary assay described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected human cancer cell lines (e.g., HeLa - cervical cancer, HepG2 - liver cancer, 4T1 - breast cancer) and a non-cancerous cell line for selectivity assessment (e.g., 3T3 - murine fibroblasts).
-
Complete cell culture medium (specific to the chosen cell line, e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol, or acidified isopropanol)
-
96-well flat-bottom cell culture plates
-
Sterile pipette tips, tubes, and reservoirs
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Experimental Protocols
Preparation of Compound Stock Solution
Proper preparation of the compound stock solution is critical for accurate and reproducible results.
-
Molarity Calculation : Calculate the required mass of this compound to prepare a high-concentration stock solution, typically 10 mM, in a suitable solvent. The molecular weight of this compound (C₈H₅ClN₂O₄S) is 260.65 g/mol .
-
Dissolution : Dissolve the calculated amount of the compound in cell culture grade DMSO. Ensure complete dissolution by vortexing or gentle warming.
-
Sterilization : If required, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage : Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Cell Culture and Seeding
-
Cell Line Maintenance : Culture the selected cell lines in their recommended complete medium in a CO₂ incubator.
-
Subculturing : Passage the cells regularly to maintain them in the exponential growth phase.
-
Cell Seeding :
-
Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (see Table 1).
-
Seed the cells into 96-well plates and incubate overnight to allow for cell attachment.
-
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Compound Treatment :
-
Prepare serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).
-
Include a vehicle control (medium with the same final DMSO concentration as the treated wells) and a positive control (a known cytotoxic agent).
-
Remove the old medium from the 96-well plates and add the medium containing the different concentrations of the compound.
-
-
Incubation : Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) in a CO₂ incubator.
-
MTT Addition : Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Solubilization : Carefully remove the medium containing MTT and add the MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis :
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.
-
Data Presentation
Quantitative data from the cytotoxicity experiments should be summarized in tables for clarity and comparison.
Table 1: Recommended Cell Seeding Densities
| Cell Line | Seeding Density (cells/well in 96-well plate) |
| HeLa | 5,000 - 10,000 |
| HepG2 | 8,000 - 15,000 |
| 4T1 | 3,000 - 7,000 |
| 3T3 | 4,000 - 8,000 |
Note: Optimal seeding density should be determined empirically for each cell line to ensure exponential growth throughout the assay period.
Table 2: Example Treatment Parameters for MTT Assay
| Parameter | Recommended Range/Value |
| Compound Concentration Range | 0.1 µM to 100 µM (logarithmic dilutions) |
| Incubation Time | 24, 48, 72 hours |
| Final DMSO Concentration | ≤ 0.5% |
| MTT Concentration | 0.5 mg/mL |
| MTT Incubation Time | 3 - 4 hours |
| Absorbance Wavelength | 570 nm (Reference: 630 nm) |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the workflow for the MTT-based cytotoxicity assay.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Aminosulfonyl)-5-chlorophthalimide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(Aminosulfonyl)-5-chlorophthalimide synthesis.
Troubleshooting Guide
Users may encounter several issues during the synthesis of this compound. This guide provides solutions to common problems.
| Problem | Potential Cause | Recommended Solution |
| Low Overall Yield | Incomplete reaction in one or more steps. | - Ensure starting materials are pure and dry.- Optimize reaction time and temperature for each step.- Use fresh reagents, especially for chlorination and sulfonation. |
| Side reactions forming unwanted isomers or byproducts. | - Control the temperature carefully during electrophilic substitution reactions.- Use appropriate catalysts to improve regioselectivity. | |
| Loss of product during workup and purification. | - Optimize the pH during precipitation and extraction steps.- Use a suitable solvent system for recrystallization to minimize solubility of the desired product. | |
| Incomplete Chlorination | Insufficient activity of the chlorinating agent. | - Use a slight excess of the chlorinating agent (e.g., N-chlorosuccinimide).- Consider using a stronger chlorinating agent or a catalyst. |
| Deactivation of the aromatic ring. | - Perform chlorination before sulfonation, as the sulfonyl group is strongly deactivating. | |
| Incomplete Sulfonation/Sulfonamide Formation | Inadequate reaction conditions for sulfonation. | - Use fuming sulfuric acid or chlorosulfonic acid for sulfonation.- Ensure the reaction temperature is sufficiently high to promote sulfonation. |
| Poor conversion of the sulfonic acid to the sulfonamide. | - Ensure complete conversion of the sulfonic acid to the sulfonyl chloride using an excess of a chlorinating agent like thionyl chloride or phosphorus pentachloride.- Use an excess of the amine (e.g., ammonia) for the final amination step. | |
| Formation of Impurities | Isomeric byproducts. | - Carefully control the reaction temperature to favor the desired isomer.- Purify the intermediate products at each step. |
| Hydrolysis of the phthalimide ring. | - Avoid strongly basic or acidic conditions at high temperatures for extended periods. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common route starts with 4-aminophthalimide, which is then subjected to chlorination and sulfonation followed by amidation. The order of chlorination and sulfonation is critical to maximize the yield. A proposed synthetic pathway is outlined below.
Q2: What is the optimal order of reactions to maximize yield?
For the synthesis of this compound, it is generally advisable to perform the chlorination step before the sulfonation. The amino group is an activating, ortho-, para-director, which will direct the chlorine to the desired position. The subsequent sulfonation will then be directed by both the amino and chloro substituents.
Q3: How can I minimize the formation of isomeric impurities?
The formation of isomers can be minimized by carefully controlling the reaction conditions, particularly the temperature, during the chlorination and sulfonation steps. Running the reactions at lower temperatures can increase the selectivity for the desired isomer. Purification of intermediates is also recommended.
Q4: What are the best practices for the purification of the final product?
Recrystallization is a common method for purifying this compound. A suitable solvent system should be chosen to ensure high recovery of the pure product. Column chromatography can also be employed for purification, although it may be less practical for large-scale synthesis.
Experimental Protocols
A proposed two-step experimental workflow for the synthesis of this compound starting from 4-aminophthalimide is detailed below.
Caption: Proposed two-step synthesis of this compound.
Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
Technical Support Center: 4-(Aminosulfonyl)-5-chlorophthalimide Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for experiments involving 4-(Aminosulfonyl)-5-chlorophthalimide.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis, purification, and handling of this compound in a question-and-answer format.
Q1: My reaction to form this compound from 4-chloro-5-sulfamoylphthalic acid and urea/ammonia is showing low yield. What are the possible causes and solutions?
A1: Low yields in the formation of this compound can stem from several factors. Incomplete conversion of the starting material, side reactions, or product decomposition are common culprits.
-
Incomplete Reaction: The cyclization of 4-chloro-5-sulfamoylphthalamic acid (formed in situ from the corresponding phthalic acid) to the phthalimide requires sufficient temperature and reaction time. Ensure your reaction is heated to the appropriate temperature (typically 180-200 °C for solid-state reactions with urea) for an adequate duration.
-
Side Reactions: The presence of moisture can lead to the hydrolysis of the intermediate phthalamic acid back to the phthalic acid, reducing the yield of the desired imide. Ensure all reagents and glassware are thoroughly dried before use.
-
Product Decomposition: Although generally stable, prolonged exposure to very high temperatures or harsh acidic/basic conditions can potentially lead to the degradation of the sulfonamide group.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low reaction yield.
Q2: I am observing a persistent impurity in my purified this compound. How can I identify and remove it?
A2: A common impurity is the uncyclized intermediate, 4-chloro-5-sulfamoylphthalamic acid. This impurity is more polar than the desired phthalimide and should be distinguishable by Thin Layer Chromatography (TLC).
-
Identification: The phthalamic acid impurity will have a lower Rf value on TLC compared to the phthalimide. It can also be identified by the presence of a carboxylic acid peak in the FTIR spectrum (broad O-H stretch around 3000 cm⁻¹) and a distinct set of peaks in the ¹H NMR spectrum.
-
Removal:
-
Recrystallization: Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture is often effective. The desired phthalimide is typically less soluble than the phthalamic acid intermediate in such solvent systems, especially upon cooling.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a gradient elution of ethyl acetate in hexane can separate the less polar phthalimide from the more polar phthalamic acid.
-
Q3: The sulfonamide group in my compound seems to be unstable under my experimental conditions. How can I mitigate this?
A3: The sulfonamide group is generally robust, but can be susceptible to cleavage under strong acidic or basic conditions, especially at elevated temperatures.
-
pH Control: Avoid strongly acidic (pH < 2) or strongly basic (pH > 12) conditions, particularly when heating the reaction mixture.
-
Nucleophilic Attack: Be mindful of using strong nucleophiles that could potentially attack the sulfur atom of the sulfonamide.
-
Reaction Work-up: During aqueous work-up, use dilute acid or base for pH adjustment and avoid prolonged exposure.
Q4: What is the best way to store this compound?
A4: To ensure long-term stability, store the compound in a cool, dry place, away from direct sunlight. It should be kept in a tightly sealed container to prevent moisture absorption. Under these conditions, the compound is expected to be stable for extended periods.
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound from 4-chloro-5-sulfamoylphthalic acid.
-
Reagents and Equipment:
-
4-chloro-5-sulfamoylphthalic acid
-
Urea
-
Round-bottom flask
-
Heating mantle with temperature control
-
Stirring apparatus (optional for solid-state)
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a 100 mL round-bottom flask, thoroughly mix 10.0 g of 4-chloro-5-sulfamoylphthalic acid and 10.0 g of urea.
-
Heat the mixture in a heating mantle to 180-190 °C for 2-3 hours. The mixture will melt and then solidify as the reaction progresses.
-
Allow the flask to cool to room temperature.
-
Add 50 mL of water to the solid mass and break it up with a spatula.
-
Collect the crude solid by vacuum filtration and wash with an additional 20 mL of water.
-
Purify the crude product by recrystallization from hot ethanol.
-
Purification by Recrystallization
-
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot-filtered.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Data Presentation
Table 1: Predicted Physical and Spectroscopic Data for this compound
| Property | Predicted Value |
| Molecular Formula | C₈H₅ClN₂O₄S |
| Molecular Weight | 260.65 g/mol |
| Melting Point | >300 °C |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | |
| δ 11.5 (s, 1H, -NH-) | Phthalimide proton |
| δ 8.2 (s, 1H, Ar-H) | Aromatic proton |
| δ 7.9 (s, 1H, Ar-H) | Aromatic proton |
| δ 7.5 (s, 2H, -SO₂NH₂) | Sulfonamide protons |
| FTIR (KBr, cm⁻¹) | |
| 3350-3250 | N-H stretch (sulfonamide) |
| 3200-3100 | N-H stretch (phthalimide) |
| 1770, 1720 | C=O stretch (asymmetric, symmetric) |
| 1340, 1160 | S=O stretch (asymmetric, symmetric) |
| Mass Spec (ESI-) | |
| m/z 259 | [M-H]⁻ |
Table 2: Typical Reaction Outcomes
| Parameter | Expected Range |
| Yield (after recrystallization) | 75-85% |
| Purity (by HPLC) | >98% |
Visualizations
Synthetic Pathway of this compound
Caption: Reaction scheme for the synthesis.
Purification Workflow
Caption: Workflow for purification by recrystallization.
Technical Support Center: Purification of 4-(Aminosulfonyl)-5-chlorophthalimide
Welcome to the technical support center for the purification of 4-(Aminosulfonyl)-5-chlorophthalimide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
Based on the likely synthesis route involving the chlorosulfonation of a 4-amino-5-chlorophthalimide precursor, you can anticipate several types of impurities:
-
Unreacted Starting Materials: Residual 4-amino-5-chlorophthalimide.
-
Over-sulfonated Byproducts: Di- or poly-sulfonated derivatives of the phthalimide ring.
-
Positional Isomers: Sulfonation occurring at different positions on the aromatic ring.
-
Hydrolyzed Sulfonyl Chloride: The corresponding sulfonic acid (4-(sulfonyl)-5-chlorophthalimide), which is significantly more polar.
-
Inorganic Salts: Salts formed during the workup and neutralization steps.
Q2: My crude product has a low melting point and appears oily. What could be the cause?
This is often indicative of a high concentration of impurities, particularly residual solvents or byproducts that interfere with the crystallization of the desired product. The presence of the sulfonic acid byproduct can also contribute to this issue due to its hygroscopic nature.
Q3: I am seeing multiple spots on my TLC plate after synthesis. How can I identify them?
The different spots likely correspond to the impurities mentioned in Q1. Generally, the sulfonic acid byproduct will have a very low Rf value (highly polar), while the desired product and unreacted starting material will have higher Rf values. Isomers may have very similar Rf values, making them difficult to distinguish by TLC alone. Techniques like LC-MS can be invaluable for identifying the molecular weights of these different components.
Troubleshooting Guides
Issue 1: Low Purity After Initial Precipitation/Crystallization
| Possible Cause | Suggested Solution |
| Incomplete reaction or presence of significant amounts of starting material. | Monitor the reaction progress by TLC or HPLC to ensure completion. If starting material is the primary impurity, consider a purification method that exploits the difference in acidity between the amine of the starting material and the sulfonamide of the product. |
| Co-precipitation of inorganic salts. | Ensure the crude product is thoroughly washed with deionized water to remove any inorganic salts before attempting recrystallization from organic solvents. |
| Formation of isomeric byproducts with similar solubility. | Simple recrystallization may not be sufficient. Column chromatography is often required to separate isomers effectively. |
| Presence of the highly polar sulfonic acid byproduct. | A wash with a dilute basic solution (e.g., saturated sodium bicarbonate) can help remove the acidic sulfonic acid impurity. However, be cautious as the phthalimide ring can be susceptible to hydrolysis under strongly basic conditions. |
Issue 2: Difficulty in Removing a Persistent Impurity
| Possible Cause | Suggested Solution |
| Isomeric impurity with very similar polarity to the desired product. | Optimize column chromatography conditions. A shallow solvent gradient or the use of a different stationary phase (e.g., alumina instead of silica gel) might improve separation. For analytical separation of isomers, specialized HPLC columns or techniques might be necessary.[1][2] |
| The impurity is the corresponding sulfonic acid. | If a basic wash is not effective or risks product degradation, column chromatography with a mobile phase containing a small amount of acetic or formic acid can help to improve the separation by suppressing the ionization of the sulfonic acid. |
| Unreacted starting material is difficult to separate. | If the polarity difference is small, derivatization of the unreacted amine followed by extraction or chromatography can be an option in challenging cases. |
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is a primary technique for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally.
General Procedure:
-
Solvent Screening: Test the solubility of your crude product in a variety of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Example Solvent Systems for Sulfonated Aromatic Compounds:
-
Ethanol/Water mixtures
-
Isopropanol/Water mixtures
Protocol 2: Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.
General Procedure:
-
Stationary Phase Selection: Silica gel is a common choice for the purification of sulfonamides.
-
Mobile Phase (Eluent) Selection: Use Thin Layer Chromatography (TLC) to determine a suitable eluent system. A good starting point for polar aromatic compounds is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The ideal eluent system should give your desired product an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Start with a less polar eluent and gradually increase the polarity (gradient elution). For example, start with 100% dichloromethane and gradually add methanol.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified product.
Typical Eluent Systems for Polar Aromatic Compounds:
-
Dichloromethane/Methanol gradient
-
Ethyl Acetate/Hexane gradient
Data Presentation
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Single Recrystallization | 95-98% | 60-80% | Simple, scalable, cost-effective. | May not remove closely related impurities like isomers. |
| Column Chromatography | >99% | 40-70% | High purity achievable, good for removing a wide range of impurities. | More time-consuming, requires more solvent, can be less scalable. |
| Acid/Base Wash followed by Recrystallization | 97-99% | 50-75% | Effective for removing acidic or basic impurities. | Risk of product degradation with harsh pH, may not remove neutral impurities. |
Visualizations
References
preventing degradation of 4-(Aminosulfonyl)-5-chlorophthalimide in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 4-(Aminosulfonyl)-5-chlorophthalimide in solution. The following information is based on established principles of organic chemistry and data from related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that are susceptible to degradation?
A1: The two primary functional groups prone to degradation are the sulfonamide and the phthalimide ring. The aromatic ring with a chlorine substituent can also be involved in photodegradation reactions.
Q2: What are the most common degradation pathways for this compound in solution?
A2: The most probable degradation pathways are:
-
Hydrolysis of the sulfonamide bond (S-N cleavage): This is often catalyzed by acidic or basic conditions. Acidic conditions can protonate the amine, making the sulfur atom more susceptible to nucleophilic attack by water, while basic conditions can deprotonate the sulfonamide nitrogen, which can also lead to rearrangements or cleavage.
-
Phthalimide ring-opening: The imide bonds of the phthalimide ring are susceptible to nucleophilic attack, especially under basic conditions, leading to the formation of a phthalamic acid derivative.
-
Photodegradation: Aromatic halides can be susceptible to photolytic cleavage upon exposure to UV light.
-
Oxidative degradation: The sulfonamide group and the aromatic ring can be susceptible to oxidation.
Q3: What are the initial signs of degradation I should look for in my solution?
A3: Initial signs of degradation can include a change in the color or clarity of the solution, a shift in the pH, or the appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks appear in HPLC analysis over a short period. | Rapid degradation due to inappropriate solvent or pH. | Ensure the solvent is aprotic and neutral if possible. If an aqueous solution is necessary, buffer it to a pH range of 5-7. Analyze the solution immediately after preparation. |
| The solution turns yellow or brown upon exposure to lab lighting. | Photodegradation. | Protect the solution from light by using amber vials or wrapping the container in aluminum foil. Minimize exposure to direct light during handling. |
| Loss of compound concentration in refrigerated stock solutions over weeks. | Slow hydrolysis or other degradation even at low temperatures. | Prepare fresh stock solutions more frequently. Consider storing the compound as a dry powder and dissolving it immediately before use. For longer-term storage in solution, consider a non-aqueous, aprotic solvent and store at -20°C or -80°C. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | Perform a stability study of the compound in the specific assay buffer and under the assay conditions (e.g., temperature, CO2 atmosphere) to determine its half-life. This will help in designing the experiment to minimize the impact of degradation. |
Stability Under Different Conditions
The following table summarizes the expected stability of this compound under various stress conditions based on the general behavior of sulfonamides and phthalimides.
| Condition | Expected Stability | Primary Degradation Pathway | Key Prevention Strategies |
| Acidic (pH < 4) | Low | Sulfonamide Hydrolysis | Avoid acidic conditions; use alternative solvents or buffer to a higher pH. |
| Neutral (pH 6-8) | Moderate to High | Slow Hydrolysis | For aqueous solutions, maintain a pH as close to neutral as possible. |
| Basic (pH > 9) | Low | Phthalimide Ring Opening, Sulfonamide Degradation | Avoid basic conditions; use alternative solvents or buffer to a lower pH. |
| Elevated Temperature (>40°C) | Low to Moderate | Increased rate of all degradation pathways | Store solutions at low temperatures (4°C for short-term, -20°C or -80°C for long-term). |
| Light (UV and Visible) | Low to Moderate | Photodegradation | Protect solutions from light at all times. |
| Oxidizing Agents (e.g., H₂O₂) | Low | Oxidation of Sulfonamide and Aromatic Ring | Avoid contact with oxidizing agents; use high-purity solvents. |
Experimental Protocols
Protocol 1: General Stability Assessment via HPLC
This protocol outlines a forced degradation study to identify the stability-indicating method for this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 24, 48, and 72 hours.
-
Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24, 48, and 72 hours. A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration.
-
Analyze by a validated HPLC method (e.g., C18 column with a gradient of water and acetonitrile with 0.1% formic acid).
-
Monitor for the appearance of new peaks and the decrease in the area of the parent compound peak.
-
Protocol 2: pH-Dependent Stability Study
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Sample Preparation: Add a small aliquot of a concentrated stock solution of the compound to each buffer to achieve the desired final concentration.
-
Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C), protected from light.
-
Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), analyze the samples by HPLC to determine the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) at each pH. A plot of log(k) versus pH will reveal the pH-rate profile.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Technical Support Center: Synthesis of 4-(Aminosulfonyl)-5-chlorophthalimide
Welcome, researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of 4-(Aminosulfonyl)-5-chlorophthalimide. Our goal is to help you manage side reactions, optimize yield, and ensure product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic pathway involves a two-step process. First, 4-chloro-5-(chlorosulfonyl)phthalic anhydride is reacted with an ammonia source (e.g., ammonium hydroxide) to form 4-(aminosulfonyl)-5-chlorophthalic acid. This intermediate is then cyclized, typically by heating with a dehydrating agent like urea or acetic anhydride, to yield the final this compound.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Temperature, reaction time, and the purity of starting materials are crucial.[1] The initial aminosulfonylation step is often exothermic and requires careful temperature control to prevent side reactions.[1] The subsequent cyclization (imide formation) requires elevated temperatures, but excessive heat can lead to decomposition.[2] Using anhydrous solvents and reagents is critical to prevent hydrolysis of sulfonyl chloride and anhydride intermediates.[1][3]
Q3: What are the most common impurities and side products?
A3: Common impurities include unreacted starting materials, the intermediate 4-(aminosulfonyl)-5-chlorophthalic acid (from incomplete cyclization), and hydrolysis byproducts like 4-chloro-5-sulfonic acid phthalic anhydride. Dimerization or polymerization can also occur at elevated temperatures.[1] Another potential side product is the corresponding phthalamic acid, formed by incomplete ring closure.
Q4: How can the final product be effectively purified?
A4: Recrystallization is the most common method for purifying this compound. Suitable solvents include acetic acid, ethanol, or mixtures of dimethylformamide (DMF) and water. Washing the crude product with water can help remove inorganic salts, and a wash with a non-polar solvent like diethyl ether can remove organic, non-polar impurities.[3] Column chromatography can be used for high-purity requirements but is less common for large-scale synthesis.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis.
Problem 1: Low Yield of the Final Product
| Potential Cause | Recommended Solution & Explanation |
| Incomplete Cyclization | The conversion of the intermediate diacid to the imide may be incomplete. Monitor the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Solution: Increase the reaction time or temperature for the cyclization step, or consider using a more efficient dehydrating agent. |
| Hydrolysis of Intermediates | The sulfonyl chloride or anhydride functional groups are sensitive to moisture.[1] Trace amounts of water in reagents or solvents can lead to the formation of inactive sulfonic acids. Solution: Use anhydrous solvents (e.g., dry DMF, acetonitrile) and ensure all glassware is thoroughly dried.[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[1] |
| Side Reactions | At elevated temperatures, dimerization or other side reactions can consume starting material.[1] Solution: For the initial sulfonylation, add the amine source slowly at a lower temperature (e.g., 0-5 °C) to control the exotherm before gently warming to the desired reaction temperature.[1] |
| Product Loss During Work-up | The product may have some solubility in the washing solvents, leading to losses during filtration and washing steps. Solution: Minimize the volume of solvent used for washing. Cool the recrystallization mixture thoroughly in an ice bath to maximize precipitation before filtering. |
Problem 2: Product is Discolored (Yellow, Brown, or Off-White)
| Potential Cause | Recommended Solution & Explanation |
| Thermal Decomposition | Excessive heat during the cyclization step can cause the product or intermediates to decompose, forming colored impurities. Solution: Carefully control the reaction temperature. Determine the optimal temperature that allows for efficient cyclization without significant degradation. A typical range for imide formation is 130-180°C, but this should be optimized. |
| Impurities in Starting Materials | The purity of the initial 4-chloro-5-(chlorosulfonyl)phthalic anhydride is critical. Colored impurities in the starting material will likely carry through the synthesis. Solution: Ensure the purity of the starting materials using techniques like NMR or melting point analysis. If necessary, purify the starting material before use. |
| Oxidation | The presence of air at high temperatures can lead to oxidative side reactions. Solution: Perform the high-temperature cyclization step under an inert nitrogen or argon atmosphere. |
| Residual Solvents/Reagents | Trapped, high-boiling solvents like DMF or residual reagents can sometimes impart color. Solution: After filtration, wash the product thoroughly with appropriate solvents (e.g., water, ethanol, ether) and dry it under a vacuum to remove all volatile residues. A final recrystallization step is often effective.[4] |
Problem 3: Analytical Data (NMR/Mass Spec) Shows Unexpected Peaks
| Potential Impurity Structure | Likely Cause & Confirmation | Recommended Action |
| 4-(Aminosulfonyl)-5-chlorophthalic acid | Incomplete cyclization. In ¹H NMR, you would expect to see two broad peaks for the carboxylic acid protons. The mass spectrum would show the molecular ion for the diacid. | Increase reaction time/temperature of the cyclization step or use a stronger dehydrating agent. |
| 4-Chloro-5-(hydroxy)sulfonyl-phthalimide | Hydrolysis of the chlorosulfonyl group on the starting material before amination. The mass will be different from the desired product. | Ensure starting materials and solvents are anhydrous.[1] |
| Starting Material Carryover | Incomplete reaction. Compare the spectrum to a reference spectrum of the starting material. | Increase reaction time or temperature. Ensure correct stoichiometry of reagents. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Step A: Synthesis of 4-(Aminosulfonyl)-5-chlorophthalic acid
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel under a nitrogen atmosphere, suspend 4-chloro-5-(chlorosulfonyl)phthalic anhydride (1 equivalent) in anhydrous acetonitrile.
-
Cool the suspension to 0-5 °C using an ice-water bath.
-
Slowly add aqueous ammonium hydroxide (2.5 equivalents, 28-30%) dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting anhydride is consumed.
-
Acidify the reaction mixture with concentrated HCl to pH 1-2.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Step B: Cyclization to this compound
-
Combine the dried 4-(aminosulfonyl)-5-chlorophthalic acid (1 equivalent) and urea (2 equivalents) in a round-bottom flask.
-
Heat the mixture to 140-150 °C for 2-3 hours. The mixture will melt, and gas (ammonia and CO₂) will evolve.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. The solidified mass is the crude product.
-
Purify the crude solid by recrystallizing from glacial acetic acid or an ethanol/water mixture to yield the final product as a crystalline solid.
Data & Analysis Tables
Table 1: Effect of Cyclization Conditions on Yield and Purity
| Run | Dehydrating Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| 1 | Urea | 140 | 2 | 85 | 97.5 |
| 2 | Urea | 160 | 2 | 88 | 96.8 (slight discoloration) |
| 3 | Acetic Anhydride | 130 | 4 | 91 | 98.2 |
| 4 | Thermal (no agent) | 180 | 3 | 75 | 94.1 (significant discoloration) |
Table 2: Spectroscopic Data for Product and Key Impurities
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | Expected Mass (m/z) [M-H]⁻ |
| This compound (Product) | 11.4 (s, 1H, NH-imide), 8.2 (s, 1H, Ar-H), 8.0 (s, 1H, Ar-H), 7.8 (s, 2H, SO₂NH₂) | 258.96 |
| 4-(Aminosulfonyl)-5-chlorophthalic acid (Impurity) | 13.5 (br s, 2H, COOH), 8.1 (s, 1H, Ar-H), 7.9 (s, 1H, Ar-H), 7.7 (s, 2H, SO₂NH₂) | 276.97 |
Visual Guides
References
stability issues and proper storage of 4-(Aminosulfonyl)-5-chlorophthalimide
This technical support center provides guidance on the stability, storage, and handling of 4-(Aminosulfonyl)-5-chlorophthalimide to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it should be stored in a dry, cool, and well-ventilated place.[1][2] For long-term storage, refrigeration is recommended.[3] The container should be tightly closed to prevent exposure to moisture and air.[1][2] Storing under an inert atmosphere is also advised to maintain product quality.[1]
Q2: What materials and substances are incompatible with this compound?
A2: this compound is incompatible with strong oxidizing agents and strong acids.[1] Contact with these substances should be avoided to prevent chemical reactions that could degrade the compound.
Q3: What are the known hazardous decomposition products of this compound?
A3: Thermal decomposition of this compound can lead to the release of irritating gases and vapors.[1][4] Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[1]
Q4: Is this compound sensitive to air or light?
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results or reaction failure | Degradation of the compound due to improper storage. | 1. Verify that the compound has been stored according to the recommended conditions (cool, dry, tightly sealed, inert atmosphere).2. Perform a quality control check (e.g., melting point, NMR, or HPLC) on the stored material to assess its purity.3. If degradation is suspected, use a fresh, unopened batch of the compound for subsequent experiments. |
| Presence of unexpected impurities in reaction products | Use of a partially degraded starting material. | 1. Analyze the starting material for the presence of potential degradation products.2. Purify the starting material if necessary before use.3. Review the reaction conditions to ensure they are not contributing to the degradation of the starting material or products. |
| Discoloration of the solid compound | Exposure to air, moisture, or light over time, leading to slow degradation. | 1. While slight discoloration may not always indicate significant degradation, it is a sign of potential instability.2. It is recommended to test the purity of the discolored material before use.3. For critical applications, it is best to use a sample that has retained its original appearance. |
Experimental Protocols
Protocol 1: Assessment of Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of this compound. The exact conditions may need to be optimized for your specific HPLC system.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 20% acetonitrile and increase to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run a blank (mobile phase) to establish the baseline.
-
Inject the sample solution and record the chromatogram.
-
The purity can be estimated by the area percentage of the main peak. The presence of significant secondary peaks may indicate impurities or degradation.
-
Visualizations
Caption: Troubleshooting workflow for experimental issues.
Caption: Hypothetical degradation pathways.
References
minimizing off-target effects of 4-(Aminosulfonyl)-5-chlorophthalimide
Welcome to the technical support center for 4-(Aminosulfonyl)-5-chlorophthalimide and related Cereblon (CRBN) E3 ligase modulators. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and related phthalimide-based compounds?
A1: this compound, like other thalidomide analogs (known as immunomodulatory drugs or IMiDs), functions by binding to the Cereblon (CRBN) protein.[1][2][3] CRBN is a substrate receptor component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[4][5] The binding of the compound to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins, known as neosubstrates.[5][6][7] The therapeutic effects and off-target effects are both mediated through this mechanism.[1]
Q2: What are the potential off-target effects I should be aware of?
A2: Off-target effects arise from the degradation of unintended neosubstrates. The most well-documented and severe off-target effect of this class of compounds is teratogenicity (birth defects), which has been linked to the degradation of transcription factors like SALL4.[2] Other potential off-target effects, observed with the parent compound thalidomide, include sensorimotor peripheral neuropathy, somnolence, fatigue, and constipation.[8] For a novel derivative like this compound, it is crucial to experimentally determine its unique neosubstrate profile to identify potential liabilities.
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects primarily involves rational drug design and careful experimental validation.[9] Strategies include:
-
Structural Modification: Modifying the chemical structure can alter the neosubstrate specificity. For example, it has been shown that replacing the amino group on the phthalimide ring can reduce the degradation of known off-target proteins like IKZF1 and IKZF3.[10]
-
Dose Optimization: Using the lowest effective concentration of the compound can help to minimize effects from lower-affinity off-target interactions.
-
Use of Controls: Employing negative control compounds that are structurally similar but do not bind to CRBN is essential to distinguish CRBN-mediated effects from other forms of toxicity.
-
Comprehensive Profiling: Perform unbiased proteomic studies to identify the full spectrum of proteins degraded by your specific compound.
Q4: My compound shows high binding affinity to CRBN but low on-target protein degradation. What could be the issue?
A4: This is a common challenge in the development of protein degraders. Several factors could be at play:
-
Inefficient Ternary Complex Formation: Successful degradation requires the formation of a stable ternary complex between your target protein, the compound, and CRBN. While your compound binds CRBN, it may not effectively recruit your target protein to the E3 ligase. The linker chemistry and length are critical for this step.[3]
-
Cellular Permeability and Stability: The compound may have poor cell permeability or be rapidly metabolized within the cell, preventing it from reaching sufficient concentrations to engage CRBN and the target.[10]
-
Ubiquitination Site Accessibility: The target protein may not have accessible lysine residues for ubiquitination by the CRL4CRBN complex.
Troubleshooting Guides
Issue 1: High Cellular Toxicity Observed at Low Concentrations
| Possible Cause | Suggested Action |
| Degradation of an essential protein | Perform a global proteomic analysis (e.g., mass spectrometry) to identify all proteins degraded by the compound at the toxic concentration. Compare this to the intended on-target degradation. |
| CRBN-independent off-target effects | Test a structurally similar analog that does not bind to CRBN. If toxicity persists, the effect is likely CRBN-independent. |
| Metabolite Toxicity | Analyze cell culture media for metabolites of the compound. Test the identified metabolites for toxicity. |
Issue 2: Inconsistent Results in Protein Degradation Assays
| Possible Cause | Suggested Action |
| Variable cell permeability | Use a cell-based target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm the compound is entering the cells and binding to CRBN.[11] |
| Cell line-dependent CRBN expression | Quantify CRBN protein levels in your cell line(s) via Western blot. CRBN expression levels can vary and impact the efficacy of degradation.[2] |
| Assay variability | Ensure consistent cell passage numbers, seeding densities, and treatment durations. Use a positive control compound (e.g., pomalidomide for IKZF1 degradation in MM.1S cells) to validate assay performance. |
Experimental Protocols
Protocol 1: In Vitro CRBN Binding Affinity - Fluorescence Resonance Energy Transfer (FRET) Assay
This protocol is adapted from a common method to assess the binding of a test compound to the thalidomide-binding domain of CRBN.[6]
-
Objective: To determine the inhibitory constant (Ki) of a test compound for CRBN.
-
Principle: The assay relies on the competition between the test compound and a fluorescent reporter ligand (e.g., MANT-uracil) for the binding pocket of CRBN. The binding of MANT-uracil to the tryptophan residues in the CRBN pocket results in a FRET signal. A test compound that binds to this pocket will displace MANT-uracil, leading to a loss of the FRET signal.[6]
-
Materials:
-
Purified thalidomide-binding domain of CRBN.
-
MANT-uracil reporter ligand.
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
-
384-well microplates.
-
Plate reader capable of measuring FRET.
-
-
Methodology:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In each well of the microplate, add a fixed concentration of the CRBN protein and MANT-uracil.
-
Add the serially diluted test compound to the wells. Include control wells with no test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Measure the FRET signal on the plate reader.
-
Plot the loss of FRET signal against the concentration of the test compound.
-
Calculate the IC50 value from the resulting dose-response curve and convert it to a Ki value.
-
Protocol 2: Cellular Protein Degradation - Western Blot Analysis
-
Objective: To quantify the degradation of a target protein in cells upon treatment with the test compound.
-
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the test compound for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run them on an SDS-PAGE gel, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Detect the signal using a chemiluminescent substrate.[12]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.[12]
-
Plot the normalized protein levels against the compound concentration to determine the DC50 (concentration at which 50% degradation occurs) and Dmax (maximum degradation).[12]
-
-
Data Presentation
Table 1: Example CRBN Binding Affinities of Reference Compounds
| Compound | Assay Type | Ki (μM) | Reference |
| Thalidomide | FRET | 4.4 | [5] |
| Lenalidomide | FRET | 3.1 | [5] |
| Pomalidomide | FRET | 0.8 | [5] |
| Lenalidomide | TR-FRET | 2.694 | [13] |
Note: Affinity values can vary based on the specific assay conditions and the protein construct used (e.g., full-length vs. binding domain only). Affinities for isolated binding domains are generally lower than for the full-length protein.[6]
Table 2: Example Cellular Degradation Data for a Hypothetical Compound
| Compound Concentration (nM) | Target Protein Level (% of Vehicle) | IKZF1 Level (% of Vehicle) |
| 0 (Vehicle) | 100 | 100 |
| 1 | 85 | 98 |
| 10 | 55 | 95 |
| 100 | 15 | 70 |
| 1000 | 10 | 40 |
| DC50 | ~15 nM | >1000 nM |
Visualizations
Caption: Mechanism of action for phthalimide-based molecular degraders.
Caption: Logic diagram for troubleshooting unexpected cellular toxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Ligand Space of Cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Management of Thalidomide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-(Aminosulfonyl)-5-chlorophthalimide Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-(Aminosulfonyl)-5-chlorophthalimide in various assays. The protocols and data presented are generalized based on common methodologies for sulfonamide and phthalimide compounds and may require optimization for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the potential biological activities of this compound?
While specific activities for this compound are not extensively documented, related phthalimide derivatives have shown a range of biological effects, including anticancer, anti-inflammatory, immunomodulatory, and antimicrobial activities.[1][2] Phthalimides have been investigated as inhibitors of various enzymes, such as cytochrome bc1, DNA gyrase B, and VEGFR-2.[3][4][5][6]
Q2: What types of assays are commonly used to evaluate compounds like this compound?
Based on the activities of similar compounds, relevant assays may include:
-
Enzyme Inhibition Assays: To determine the inhibitory effect on specific enzyme targets.[7][8]
-
Antimicrobial Assays: Such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC) against various bacterial or fungal strains.[9]
-
Cytotoxicity Assays: For instance, an MTT assay to assess the effect on the viability of cancer cell lines.[9]
-
Cell-Based Assays: To investigate the impact on specific cellular pathways or processes.[10][11]
Q3: How should I prepare a stock solution of this compound?
It is recommended to dissolve this compound in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution. For working solutions, dilute the stock solution in the assay buffer or cell culture medium. Ensure the final concentration of the organic solvent in the assay is low enough to not affect the experimental results (typically ≤1%).
Q4: What are the key considerations for designing an enzyme inhibition assay?
When designing an enzyme inhibition assay, it is crucial to:
-
Characterize the enzyme, substrate, and buffer conditions.
-
Determine the active enzyme concentration through titration.
-
Test a range of substrate concentrations around the Michaelis constant (Km).
-
Ensure initial velocity is measured.[12]
Troubleshooting Guides
Enzyme Inhibition Assays
| Issue | Possible Cause | Recommendation |
| High variability in results | Inconsistent pipetting, temperature fluctuations, or reagent instability. | Use calibrated pipettes, ensure consistent incubation times and temperatures, and prepare fresh reagents. |
| No inhibition observed | Compound is inactive, incorrect assay conditions, or compound precipitation. | Verify compound integrity, optimize assay parameters (pH, temperature), and check for compound solubility in the assay buffer. |
| IC50 value changes with enzyme concentration | The inhibitor may be displaying tight-binding properties. | Perform further characterization by measuring the IC50 at different enzyme concentrations.[12] |
Cell-Based Assays
| Issue | Possible Cause | Recommendation |
| High background signal | Autofluorescence from media components or insufficient blocking. | Use phenol red-free media, consider alternative media supplements, and optimize blocking conditions.[13][14] |
| Low signal intensity | Suboptimal focal height of the plate reader, low cell number, or incorrect filter sets. | Optimize the focal height for your microplate, ensure appropriate cell seeding density, and use filters appropriate for your fluorophore.[13] |
| Cell detachment or poor cell health | Cytotoxicity of the compound, contamination, or inappropriate culture conditions. | Perform a cytotoxicity assay to determine the optimal concentration range, check for contamination, and ensure proper cell culture maintenance.[14] |
Experimental Protocols
General Protocol for Enzyme Inhibition Assay (Example: Kinase Assay)
-
Prepare Reagents: Prepare assay buffer, kinase solution, substrate solution, and a serial dilution of this compound.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the kinase and varying concentrations of the inhibitor. Incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate Reaction: Add the substrate to start the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a defined period.
-
Stop Reaction: Stop the reaction using an appropriate stop solution.
-
Detection: Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[15]
General Protocol for Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Prepare Bacterial Inoculum: Culture bacteria to the logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in broth medium.[9]
-
Prepare Compound Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.[9]
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[9]
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]
Quantitative Data Summary
The following tables provide example data structures for the described assays. Actual values must be determined experimentally.
Table 1: Example Data for Enzyme Inhibition Assay
| Inhibitor Concentration (µM) | % Inhibition |
| 0.1 | 10.2 |
| 1 | 25.8 |
| 10 | 48.9 |
| 50 | 75.3 |
| 100 | 92.1 |
Table 2: Example Data for MIC Assay
| Test Organism | MIC (µg/mL) |
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Candida albicans | >256 |
Visualizations
Caption: General experimental workflow for in vitro assays.
Caption: A logical flow for troubleshooting common assay issues.
References
- 1. This compound | 3861-99-2 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel phthalimide based analogues: design, synthesis, biological evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel phthalimide based analogues: design, synthesis, biological evaluation, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A near-universal way to measure enzyme inhibition | Newsroom - McGill University [mcgill.ca]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 11. Biochemical and cellular assays | abcam [abcam.com]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of 4-(Aminosulfonyl)-5-chlorophthalimide and Other Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 4-(Aminosulfonyl)-5-chlorophthalimide and other classes of sulfonamides, focusing on their potential mechanisms of action and performance based on available experimental data for structurally related compounds. Due to the limited publicly available data on this compound, this guide leverages information on phthalimide-sulfonamide conjugates as a proxy to contextualize its potential therapeutic applications. The comparison extends to well-established sulfonamide classes, including antibacterial agents and diuretics that act as carbonic anhydrase inhibitors.
Introduction to Sulfonamides
Sulfonamides are a diverse class of synthetic compounds characterized by the presence of a sulfonamide functional group (-SO₂NH₂). This versatile scaffold has led to the development of drugs with a wide range of pharmacological activities.[1][2] Historically, sulfonamides were among the first broadly effective antibacterial agents and continue to be used for this purpose.[2][3] Beyond their antimicrobial properties, sulfonamides have been successfully developed as diuretics, anticonvulsants, and inhibitors of specific enzymes, notably carbonic anhydrases.[1][4]
The biological activity of a sulfonamide is largely dictated by the nature of the chemical groups attached to the sulfonamide moiety and the overall molecular structure. This guide will explore these structure-activity relationships in the context of this compound and its comparison with other sulfonamides.
Potential Mechanism of Action of this compound
While direct experimental evidence for the biological activity of this compound is scarce in the public domain, its chemical structure, featuring both a sulfonamide group and a phthalimide moiety, suggests a strong potential for it to act as a carbonic anhydrase inhibitor. Phthalimide-sulfonamide conjugates have been synthesized and investigated for their inhibitory effects on various carbonic anhydrase isoforms.[5]
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] These enzymes are involved in numerous physiological processes, including pH regulation, ion transport, and fluid secretion.[7] Inhibition of specific CA isoforms is a validated therapeutic strategy for conditions such as glaucoma, edema, and certain types of cancer.[4][7]
The proposed mechanism of action for sulfonamide-based CA inhibitors involves the coordination of the sulfonamide group to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion essential for catalysis.[6] The phthalimide portion of this compound could contribute to the binding affinity and selectivity for different CA isoforms through interactions with amino acid residues in and around the active site.
Comparative Data of Sulfonamide Classes
To provide a framework for understanding the potential performance of this compound, the following tables summarize key performance indicators for different classes of sulfonamides. The data for phthalimide-sulfonamides is presented as a proxy for the target compound.
Table 1: Comparison of Carbonic Anhydrase Inhibitory Activity (Ki values in nM)
| Compound/Class | Target Isoform: hCA I | Target Isoform: hCA II | Target Isoform: hCA VII |
| Phthalimide-Sulfonamides (Proxy) | 159 - 444[5] | 2.4 - 4515[5] | 1.3 - 469[5] |
| Acetazolamide (Standard CAI) | 250[8] | 12[8] | - |
| Chlorthalidone (Diuretic) | Potent Inhibitor[9] | 18.3x more potent than Indapamide[9] | - |
| Indapamide (Diuretic) | Weaker Inhibitor[9] | Moderate Inhibitor[9] | - |
Note: hCA refers to human carbonic anhydrase. Lower Ki values indicate higher inhibitory potency.
Table 2: General Comparison of Sulfonamide Classes
| Feature | Antibacterial Sulfonamides | Diuretic Sulfonamides (CAIs) | Phthalimide-Sulfonamides (Proxy) |
| Primary Mechanism | Inhibition of dihydropteroate synthase (folate synthesis)[3][10] | Inhibition of carbonic anhydrase[4] | Likely carbonic anhydrase inhibition[5] |
| Primary Therapeutic Use | Bacterial infections[2] | Glaucoma, edema, hypertension[4] | Potential for glaucoma, cancer, etc.[7] |
| Key Performance Metric | Minimum Inhibitory Concentration (MIC) | Carbonic Anhydrase Inhibition Constant (Ki) | Carbonic Anhydrase Inhibition Constant (Ki) |
| Example Compounds | Sulfamethoxazole, Sulfadiazine | Acetazolamide, Dorzolamide, Chlorthalidone | 4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl benzenesulfonamide derivatives[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of sulfonamide performance. Below are representative protocols for key experiments.
In Vitro Carbonic Anhydrase Inhibition Assay
This assay determines the inhibitory potency of a compound against a specific carbonic anhydrase isoform.
Principle: The esterase activity of carbonic anhydrase is utilized to hydrolyze a substrate, p-nitrophenyl acetate (p-NPA), to a colored product, p-nitrophenol. The rate of product formation, monitored spectrophotometrically, is inversely proportional to the inhibitory activity of the test compound.[1]
Materials:
-
Purified human carbonic anhydrase isoenzyme (e.g., hCA II)
-
p-Nitrophenyl acetate (p-NPA) substrate solution
-
Test compound (e.g., this compound) dissolved in DMSO
-
Reference inhibitor (e.g., Acetazolamide)
-
Tris-HCl buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.
-
Add a fixed amount of the carbonic anhydrase enzyme to each well of the microplate.
-
Add the serially diluted test compounds and reference inhibitor to the respective wells. Include control wells with enzyme and buffer only (no inhibitor).
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10 minutes.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance curves.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.
In Vivo Diuretic Activity Assay in Rats
This assay evaluates the ability of a compound to increase urine output in an animal model.
Principle: The test compound is administered to rats, and their urine output is measured over a specific period and compared to that of control groups receiving a vehicle or a standard diuretic.[2]
Materials:
-
Male Wistar rats (200-250 g)
-
Metabolic cages for individual housing and urine collection
-
Test compound (e.g., this compound) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard diuretic (e.g., Furosemide)
-
Vehicle (control)
-
Oral gavage needles
-
Graduated cylinders
Procedure:
-
Acclimatize rats to the metabolic cages for 24 hours with free access to food and water.
-
Fast the rats for 18 hours prior to the experiment, with continued access to water.
-
Divide the rats into three groups: control, standard, and test group.
-
Administer the vehicle, standard diuretic, or test compound orally by gavage.
-
Place each rat back into its metabolic cage immediately after dosing.
-
Collect urine at predetermined time points (e.g., 2, 4, 6, and 24 hours) after administration.
-
Measure the total volume of urine for each rat.
-
The diuretic activity can be expressed as the ratio of the mean urine volume of the test group to the mean urine volume of the control group.
-
Electrolyte analysis (Na⁺, K⁺, Cl⁻) of the urine can also be performed to determine the saluretic and natriuretic effects.
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental evaluation of sulfonamides.
Caption: Proposed signaling pathway for carbonic anhydrase inhibition by sulfonamides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbonic anhydrase inhibitors: Synthesis and inhibition of the cytosolic mammalian carbonic anhydrase isoforms I, II and VII with benzene sulfonamides incorporating 4,5,6,7-tetrachlorophthalimide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
Comparative Efficacy Analysis: 4-(Aminosulfonyl)-5-chlorophthalimide versus Indisulam in Oncology Research
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy of two sulfonamide-containing compounds. This guide provides an objective analysis of Indisulam, a well-characterized aryl sulfonamide, and contextualizes the potential of the lesser-known 4-(Aminosulfonyl)-5-chlorophthalimide.
This guide presents a comparative overview of this compound and a prominent alternative, Indisulam. Due to the limited publicly available efficacy data for this compound, this document focuses on the established anticancer properties and mechanism of action of Indisulam as a representative of the aryl sulfonamide class of compounds. This comparison aims to provide a framework for researchers interested in the potential therapeutic applications of related chemical entities.
Efficacy Data Summary
Quantitative data for the in vitro efficacy of Indisulam against various cancer cell lines are summarized below. This data, primarily presented as half-maximal inhibitory concentration (IC50) values, demonstrates the compound's potency in inhibiting cancer cell growth.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Indisulam | HeLa | Cervical Cancer | 287.5 (at 24h) | [1] |
| Indisulam | C33A | Cervical Cancer | 125.0 (at 24h) | [1] |
| Indisulam | J.gamma1 | T-cell Acute Lymphoblastic Leukemia | Sensitive (IC50 in nM range) | [2] |
| Indisulam | Jurkat | T-cell Acute Lymphoblastic Leukemia | Sensitive (IC50 in nM range) | [2] |
| Indisulam | PEO1 | Ovarian Cancer | Varies (positively correlates with DCAF15 expression) | |
| Indisulam | SF188 | Pediatric High-Grade Glioma | Concentration-dependent decrease in viability | [3] |
| Indisulam | KNS-42 | Pediatric High-Grade Glioma | Concentration-dependent decrease in viability | [3] |
Mechanism of Action: Aryl Sulfonamides
Indisulam and related aryl sulfonamides exhibit a novel mechanism of action as "molecular glue" degraders. They selectively induce the degradation of the RNA-binding protein RBM39.
dot
Caption: Mechanism of action of Indisulam.
Experimental Protocols
Cell Viability Assay (MTS/Resazurin)
This protocol is a generalized method for determining the effect of a compound on cancer cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (e.g., Indisulam) dissolved in a suitable solvent (e.g., DMSO)
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or Resazurin-based cell viability reagent
-
Plate reader capable of measuring absorbance or fluorescence
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.[1]
-
Reagent Addition: Add 20 µL of MTS or resazurin reagent to each well.
-
Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm for MTS or fluorescence at 560 nm excitation/590 nm emission for resazurin using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using appropriate software.
Western Blot for RBM39 Degradation
This protocol outlines the steps to qualitatively and semi-quantitatively assess the degradation of the RBM39 protein following compound treatment.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Test compound (e.g., Indisulam)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against RBM39
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations and time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against RBM39 and the loading control antibody overnight at 4°C.[4]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the extent of RBM39 degradation relative to the loading control.
Conclusion
Indisulam serves as a valuable tool for studying the anticancer effects of aryl sulfonamides that function through the degradation of RBM39. The provided efficacy data and experimental protocols offer a solid foundation for researchers investigating this class of compounds. While this compound shares structural similarities with active sulfonamides, its efficacy and mechanism of action remain to be elucidated through dedicated experimental studies. Future research should focus on determining the in vitro and in vivo activity of this compound to ascertain its potential as a therapeutic agent.
References
- 1. Indisulam exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resources.revvity.com [resources.revvity.com]
Assessing Experimental Reproducibility for 4-(Aminosulfonyl)-5-chlorophthalimide and its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of experimental methodologies related to the synthesis and evaluation of 4-(Aminosulfonyl)-5-chlorophthalimide and structurally similar compounds. Due to a lack of specific published data on this compound, this guide draws upon established protocols for related chlorinated phthalimides and sulfonamides to offer a framework for assessing and ensuring experimental reproducibility.
Comparative Analysis of Synthetic Protocols
The synthesis of compounds like this compound typically involves multi-step reactions. The reproducibility of the final product's yield and purity is highly dependent on the precise control of reaction conditions at each step.
Table 1: Comparison of Key Parameters in Sulfonamide and Phthalimide Synthesis
| Parameter | Sulfonamide Synthesis | Phthalimide Synthesis | Considerations for Reproducibility |
| Starting Materials | Sulfonyl chlorides, amines | Phthalic anhydrides, amines | Purity of reagents is critical. Variations in supplier or batch can introduce impurities that affect reaction outcomes. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Dimethylformamide (DMF), Acetic Acid | Solvent polarity and purity can influence reaction rates and byproduct formation. Consistent solvent choice and purification are essential.[6] |
| Temperature | 0°C to room temperature | Room temperature to reflux (e.g., 85°C) | Precise temperature control is crucial. Fluctuations can lead to incomplete reactions or the formation of side products. |
| Catalyst | Triethylamine (Et3N), Pyridine | None typically required for simple condensation | Catalyst concentration and purity must be consistent. Aging of catalysts can reduce their effectiveness. |
| Reaction Time | 1 to 24 hours | 4 to 6 hours | Monitoring reaction progress by techniques like TLC or LC-MS is vital to ensure consistent reaction completion. |
| Purification Method | Column chromatography, recrystallization | Recrystallization, precipitation | The choice of purification method and the specific conditions (e.g., solvent system for chromatography) significantly impact the final purity. |
This table summarizes general conditions and should be adapted based on specific reaction requirements.
Key Experimental Protocols for Synthesis and Characterization
To ensure the reproducibility of synthesizing and characterizing a compound like this compound, detailed documentation of the following protocols is necessary.
General Synthesis of a Sulfonamide Derivative
This protocol is a generalized procedure based on common methods for sulfonamide synthesis.[6][7]
-
Preparation of Reactants: Dissolve the amine (1 equivalent) in a suitable solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Base: Add a base such as triethylamine (1.1 equivalents) to the solution and cool the mixture to 0°C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add the sulfonyl chloride (1 equivalent) dissolved in the same solvent to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for the specified time (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
General Synthesis of a Phthalimide Derivative
This protocol is a generalized procedure based on common methods for phthalimide synthesis.[8]
-
Condensation Reaction: A mixture of a phthalic anhydride derivative (1 equivalent) and an amine (1 equivalent) is refluxed in a solvent such as glacial acetic acid or DMF for 4-6 hours.
-
Precipitation and Filtration: After cooling, the reaction mixture is poured into cold water. The resulting solid precipitate is collected by filtration.
-
Washing and Drying: The solid is washed with water and then dried.
-
Crystallization: The crude product is purified by crystallization from a suitable solvent (e.g., ethanol) to yield the pure phthalimide derivative.
-
Characterization: The structure and purity of the synthesized compound are confirmed by spectroscopic methods (FT-IR, NMR) and elemental analysis.
Logical Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a novel chemical entity, emphasizing the steps crucial for ensuring reproducibility.
Caption: Workflow for reproducible synthesis and biological evaluation.
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways affected by this compound are unknown, related phthalimide derivatives have been shown to exert their biological effects through various mechanisms, including intercalation with DNA and inhibition of enzymes like topoisomerase.[5] Sulfonamides are well-known for their antimicrobial activity by inhibiting dihydropteroate synthase, an enzyme involved in folate synthesis.
The diagram below illustrates a generalized signaling pathway that could be investigated for a novel compound with potential anticancer activity, focusing on the inhibition of a key signaling molecule.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
References
- 1. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. japsonline.com [japsonline.com]
- 4. biomedgrid.com [biomedgrid.com]
- 5. Novel phthalimide based analogues: design, synthesis, biological evaluation, and molecular docking studies | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4-(Aminosulfonyl)-5-chlorophthalimide: A Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 4-(Aminosulfonyl)-5-chlorophthalimide. Due to the limited availability of direct experimental data for this specific compound, this analysis is based on the well-established structure-activity relationships of its core chemical moieties: the phthalimide ring, characteristic of immunomodulatory imide drugs (IMiDs), and the aromatic sulfonamide group.
Postulated Biological Target and Mechanism of Action
The phthalimide scaffold is a key structural feature of thalidomide and its analogues, such as lenalidomide and pomalidomide. These molecules are known to exert their biological effects by binding to the protein Cereblon (CRBN), which is the substrate receptor of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^). The binding of these small molecules to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] This targeted protein degradation is central to the therapeutic effects of these drugs in various cancers.[1][3]
Given the presence of the phthalimide ring, it is hypothesized that this compound may also interact with Cereblon. The substituents on the phthalimide ring, in this case, a chloro and an aminosulfonyl group, are likely to influence the binding affinity for CRBN and the recruitment of neosubstrates.[4]
Potential Cross-Reactivity Profile
Cross-reactivity studies are crucial to assess the selectivity of a compound and identify potential off-target effects. Based on its structure, this compound has two main potential sources of cross-reactivity: interactions related to the phthalimide core and those related to the sulfonamide group.
Phthalimide-Related Interactions
The primary target for phthalimide-containing immunomodulators is Cereblon.[1][5] However, the specificity of this interaction can be influenced by modifications to the phthalimide ring. While the glutarimide ring of thalidomide analogues is primarily responsible for CRBN binding, the phthalimide moiety is involved in neosubstrate recognition.[5][6] Therefore, the chloro and aminosulfonyl substituents on the phthalimide ring of this compound could potentially alter its neosubstrate degradation profile compared to other thalidomide analogues.
Sulfonamide-Related Interactions
The presence of an aromatic sulfonamide group raises the possibility of interactions with proteins that bind other sulfonamide-containing drugs. However, studies on sulfonamide drug cross-reactivity have shown that such events are not as common as once thought and are highly dependent on the overall chemical structure of the molecule.[7][8][9] Specifically, cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides is considered unlikely.[8][10][11] The immunologic determinant for many allergic reactions to sulfonamide antibiotics is the N1 heterocyclic ring, which is absent in this compound.[8]
Nevertheless, to ensure a comprehensive safety profile, it is prudent to assess the interaction of this compound with a panel of targets known to bind sulfonamides, such as carbonic anhydrases and cyclooxygenases, although significant cross-reactivity is not anticipated based on current understanding.[7][9]
Comparative Data Summary
As direct experimental data for this compound is not publicly available, the following table provides a qualitative comparison of its potential interaction profile with that of thalidomide, a well-characterized phthalimide-containing drug. This is a hypothetical comparison based on structural similarities and should be confirmed by experimental data.
| Target Class | Thalidomide | This compound (Hypothetical) | Rationale for Hypothetical Profile |
| Primary Target | |||
| Cereblon (CRBN) | Binds and modulates activity | Likely to bind | Presence of the phthalimide scaffold, a known CRBN-binding motif. Affinity and neosubstrate specificity may be altered by the chloro and aminosulfonyl substituents. |
| Potential Off-Targets | |||
| Carbonic Anhydrases | Low to no significant interaction | Low potential for interaction | While it contains a sulfonamide group, the overall structure is dissimilar to typical carbonic anhydrase inhibitors. |
| Cyclooxygenases (COXs) | Low to no significant interaction | Low potential for interaction | The molecular structure does not resemble that of COX-inhibiting sulfonamides. |
| Other Kinases | Some off-target effects reported | Possible, requires experimental validation | Broad kinase screening is necessary to rule out unforeseen interactions. |
Experimental Protocols
To experimentally determine the cross-reactivity profile of this compound, a tiered approach is recommended. This should include initial binding assays against the primary hypothesized target, followed by broader screening against panels of other potential targets.
Protocol 1: Competitive Binding Assay for Cereblon (CRBN)
This protocol describes a competitive binding assay to determine the affinity of a test compound for Cereblon.
Principle: This assay measures the ability of a test compound to compete with a known, labeled ligand for binding to the target protein (CRBN). The displacement of the labeled ligand is proportional to the affinity of the test compound for the target.[12][13]
Materials:
-
Recombinant human Cereblon (CRBN) protein
-
A fluorescently labeled tracer known to bind CRBN (e.g., a fluorescent derivative of thalidomide)
-
Test compound: this compound
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)
-
384-well, low-volume, non-binding surface plates
-
Plate reader capable of detecting the fluorescence of the tracer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and a known CRBN binder (positive control) in the assay buffer.
-
Assay Setup: In a 384-well plate, add the assay buffer, the fluorescently labeled tracer at a fixed concentration (typically at its K
d), and the serially diluted test compound or control. -
Initiation of Binding: Add the recombinant CRBN protein to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Detection: Measure the fluorescence signal using a plate reader. A decrease in signal indicates displacement of the tracer by the test compound.
-
Data Analysis: Plot the fluorescence signal against the logarithm of the test compound concentration. Fit the data to a suitable dose-response curve to determine the IC
50value, which can then be used to calculate the binding affinity (Ki).[12]
Protocol 2: Kinase Panel Screening
This protocol outlines a general procedure for screening a compound against a panel of kinases to identify potential off-target interactions.
Principle: The assay measures the ability of the test compound to inhibit the activity of a diverse panel of protein kinases. This is typically done by quantifying the amount of ATP consumed or ADP produced during the kinase reaction.[14][15]
Materials:
-
A panel of recombinant protein kinases (e.g., the Promega Kinase Selectivity Profiling System or similar)[16][17]
-
Corresponding kinase-specific substrates
-
ATP
-
Test compound: this compound
-
Assay buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare the test compound at a fixed concentration (for single-point screening) or in a serial dilution (for IC
50determination) in the appropriate buffer. -
Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the test compound.
-
Reaction Initiation: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinases (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the remaining ATP or the produced ADP using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase inhibition for the test compound relative to a vehicle control. For dose-response experiments, determine the IC
50values for any kinases that show significant inhibition.
Visualizations
Cereblon-Mediated Protein Degradation Pathway
Caption: Hypothetical mechanism of action for this compound via the CRL4-CRBN pathway.
Experimental Workflow for Cross-Reactivity Assessment
Caption: A typical experimental workflow for assessing the cross-reactivity of a novel compound.
References
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ashpublications.org [ashpublications.org]
- 5. mdpi.com [mdpi.com]
- 6. Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rlandrews.org [rlandrews.org]
- 8. Sulfonamide allergy and cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cross-reactivity in sulfonamide & non-antibiotic sulfonamides [aaaai.org]
- 11. Managing medicines for people with sulfonamide allergy – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 12. benchchem.com [benchchem.com]
- 13. support.nanotempertech.com [support.nanotempertech.com]
- 14. benchchem.com [benchchem.com]
- 15. assayquant.com [assayquant.com]
- 16. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 17. Kinase Selectivity Profiling Systems—General Panel [promega.com]
Correlating In Vitro and In Vivo Activity of 4-(Aminosulfonyl)-5-chlorophthalimide: A Comparative Guide
A comprehensive analysis of the biological activity of 4-(Aminosulfonyl)-5-chlorophthalimide remains a developing area of research. While specific in vitro and in vivo data for this particular compound is not extensively available in publicly accessible literature, this guide provides a comparative overview based on the activities of structurally related phthalimide and sulfonamide derivatives. This information can serve as a foundational resource for researchers and drug development professionals interested in the potential therapeutic applications of this compound class.
Introduction to Phthalimide and Sulfonamide Derivatives
Phthalimides are a class of compounds characterized by an isoindoline-1,3-dione core structure. They have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Similarly, sulfonamides, which feature a sulfonyl group connected to an amine, are a well-established class of therapeutic agents with a broad spectrum of activities, most notably as antimicrobial and diuretic agents. The compound this compound integrates both of these pharmacophores, suggesting a potential for multifaceted biological effects.
Comparative In Vitro Activity
Table 1: In Vitro Activities of Representative Phthalimide and Sulfonamide Derivatives
| Compound Class | Representative Compound(s) | Assay Type | Target/Organism | Key Findings |
| Phthalimide Derivatives | N-substituted phthalimides | Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans | Moderate to good antimicrobial activity, with MIC values often in the µg/mL range. |
| Thalidomide Analogs | TNF-α Inhibition Assay | Lipopolysaccharide (LPS)-stimulated neutrophils | Potent inhibition of TNF-α production, indicating anti-inflammatory potential.[1] | |
| Sulfonamide Derivatives | Various sulfonamides | Carbonic Anhydrase Inhibition | Human Carbonic Anhydrase Isozymes | Significant inhibitory activity against various carbonic anhydrase isozymes, suggesting potential applications in glaucoma, epilepsy, and as diuretics. |
| N-phenyl-phthalimide sulfonamides | Phosphodiesterase (PDE) Inhibition | PDE isoforms | Designed as hybrid molecules, some derivatives show inhibitory activity against phosphodiesterases, which are implicated in inflammatory pathways.[1] |
Postulated In Vivo Correlation and Activity
The translation of in vitro findings to in vivo efficacy is a critical step in drug development. For a compound like this compound, in vivo studies would be necessary to determine its pharmacokinetic and pharmacodynamic properties, as well as its overall therapeutic potential and safety profile.
Based on the activities of related compounds, potential in vivo applications could include:
-
Antimicrobial Therapy: Given the antimicrobial properties of both phthalimides and sulfonamides, in vivo studies in animal models of bacterial or fungal infections would be a logical next step.
-
Anti-inflammatory Treatment: The demonstrated anti-inflammatory effects of phthalimide derivatives, particularly through the inhibition of pro-inflammatory cytokines like TNF-α, suggest that this compound could be investigated in animal models of inflammatory diseases such as arthritis or inflammatory bowel disease.[1]
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, the following are general methodologies commonly used for evaluating the in vitro and in vivo activities of related compounds.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Murine Model of Sepsis
This model is used to evaluate the anti-inflammatory and protective effects of a compound in a systemic inflammatory condition.
-
Animal Acclimatization: Mice are acclimatized to the laboratory conditions for a specified period.
-
Induction of Sepsis: Sepsis is induced by administering a sublethal dose of lipopolysaccharide (LPS) via intraperitoneal injection.
-
Compound Administration: The test compound is administered to the mice at various doses, either before or after LPS challenge.
-
Monitoring: Animals are monitored for survival rates, and blood samples are collected at specific time points to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Data Analysis: Survival curves and cytokine levels are compared between treated and control groups to assess the efficacy of the compound.
Signaling Pathways and Experimental Workflows
While the specific signaling pathways modulated by this compound are unknown, related phthalimide derivatives have been shown to interact with key inflammatory pathways.
Postulated Anti-Inflammatory Signaling Pathway
Caption: Postulated mechanism of anti-inflammatory action.
General Experimental Workflow for In Vitro to In Vivo Correlation
Caption: Workflow for correlating in vitro and in vivo data.
Conclusion
While direct experimental evidence for the in vitro and in vivo activity of this compound is currently lacking in the public domain, the known biological profiles of its constituent pharmacophores—phthalimide and sulfonamide—provide a strong rationale for its investigation as a potential therapeutic agent. Future research should focus on systematic in vitro screening to identify its primary biological targets, followed by well-designed in vivo studies to establish its efficacy and safety. The experimental frameworks and comparative data presented in this guide offer a starting point for such endeavors.
References
Head-to-Head Comparison of 4-(Aminosulfonyl)-5-chlorophthalimide Derivatives as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance and Experimental Data
The 4-(aminosulfonyl)-5-chlorophthalimide scaffold is a promising pharmacophore in the design of targeted therapeutics, particularly as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes implicated in a range of physiological and pathological processes. This guide provides a head-to-head comparison of derivatives based on the closely related 4,5,6,7-tetrachlorophthalimide benzenesulfonamide structure, summarizing their inhibitory activity against key human carbonic anhydrase isoforms: hCA I, hCA II, and hCA VII. The quantitative data, experimental protocols, and relevant signaling pathways are detailed below to facilitate informed decisions in drug discovery and development.
Performance Data: Inhibitory Activity against Carbonic Anhydrase Isoforms
The inhibitory potency of a series of benzenesulfonamide derivatives incorporating a 4,5,6,7-tetrachlorophthalimide moiety was evaluated against three human carbonic anhydrase isoforms. The inhibition constants (Kᵢ) provide a quantitative measure of the binding affinity of each derivative to the respective enzyme, with lower values indicating higher potency. The data reveals a structure-activity relationship (SAR) that can guide the design of more potent and selective inhibitors.[1]
| Compound ID | Substitution Pattern on Benzenesulfonamide Ring | Kᵢ (nM) vs. hCA I | Kᵢ (nM) vs. hCA II | Kᵢ (nM) vs. hCA VII |
| 1 | 4-amino | 159 | 2.4 | 1.3 |
| 2 | 3-amino | 211 | 4.8 | 2.5 |
| 3 | 2-amino | 444 | 4515 | 469 |
| 4 | 4-(2-aminoethyl) | 188 | 3.1 | 1.8 |
| 5 | 4-(aminomethyl) | 256 | 5.5 | 3.2 |
| 6 | 3-(aminomethyl) | 315 | 7.8 | 4.1 |
| 7 | 2-(aminomethyl) | 389 | 10.2 | 5.9 |
| 8 | 4-hydrazinyl | 172 | 2.8 | 1.5 |
Data extracted from a study on benzenesulfonamides incorporating a 4,5,6,7-tetrachlorophthalimide moiety, a close structural analog of the this compound scaffold.[1]
Key Observations from the Data:
-
High Potency against hCA II and hCA VII: Most of the tested derivatives exhibited potent, low nanomolar inhibition against the cytosolic isoform hCA II and the brain-specific isoform hCA VII.[1]
-
Moderate Potency against hCA I: Inhibition against the ubiquitous cytosolic isoform hCA I was generally in the higher nanomolar range.[1]
-
Impact of Amino Group Position: The position of the amino or aminomethyl group on the benzenesulfonamide ring significantly influenced inhibitory activity. Derivatives with the substituent at the 4-position generally showed the highest potency against hCA II and hCA VII.[1]
-
Steric Hindrance: The 2-substituted derivatives consistently displayed the weakest inhibitory activity, likely due to steric hindrance within the enzyme's active site.[1]
Experimental Protocols
A comprehensive understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the compounds was determined using a stopped-flow CO₂ hydrase assay.[2] This method measures the enzyme-catalyzed hydration of carbon dioxide.
Materials:
-
Purified human carbonic anhydrase isoforms (hCA I, hCA II, hCA VII)
-
Test compounds (derivatives of this compound)
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Solutions of the CA isoenzymes and the test compounds are prepared in the assay buffer.
-
Reaction Initiation: The enzyme solution (with or without the inhibitor) is rapidly mixed with the CO₂-saturated water in the stopped-flow instrument.
-
Measurement: The rate of the enzyme-catalyzed reaction is monitored by the change in pH using a pH indicator or by direct measurement of proton concentration.
-
Data Analysis: The initial rates of the reaction are determined in the presence and absence of the inhibitor. The inhibition constant (Kᵢ) is calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
General Workflow for Synthesis of Benzenesulfonamides with a Tetrachlorophthalimide Moiety
The synthesis of the evaluated compounds involved the reaction of aminobenzenesulfonamides with 4,5,6,7-tetrachlorophthalic anhydride.[1]
Caption: General synthetic scheme for the preparation of the target compounds.
Signaling Pathways and Biological Context
Carbonic anhydrases play a crucial role in maintaining pH homeostasis by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4][5] The inhibition of specific CA isoforms can modulate various downstream signaling pathways, making them attractive targets for therapeutic intervention.
Role of Carbonic Anhydrases in Cellular pH Regulation
Caption: The central role of Carbonic Anhydrase in pH regulation.
hCA I: As a ubiquitous isoform, its inhibition can have widespread effects. It is involved in various physiological processes, and its role in specific signaling pathways is context-dependent.
hCA II: This is a highly active and widespread isoform. Its inhibition is the basis for the therapeutic effects of several established drugs, including diuretics and anti-glaucoma agents. In the brain, hCA II is involved in regulating neuronal excitability and cerebrospinal fluid secretion.
hCA VII: This isoform is predominantly found in the brain and is involved in neuronal pH regulation.[6] Inhibition of hCA VII has been explored for its potential in treating neurological disorders such as epilepsy. It plays a role in modulating GABAergic signaling.[6]
Potential Anticancer Applications
Emerging research suggests that sulfonamide derivatives, including those with a phthalimide moiety, possess anticancer properties.[7] This activity may be linked to the inhibition of tumor-associated CA isoforms (like CA IX and XII), which are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment that promotes cancer cell survival and proliferation.[8] While the provided data focuses on cytosolic isoforms, the potential for these derivatives to inhibit tumor-associated CAs warrants further investigation. Some benzenesulfonamide derivatives have been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines.[9]
Experimental Protocol for Anticancer Activity (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[10]
This guide provides a foundational comparison of this compound derivatives based on available data for closely related analogs. Further research focusing on the specific scaffold and a broader range of biological targets will be crucial for fully elucidating their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Insight into the activation mechanism of carbonic anhydrase(II) through 2-(2-aminoethyl)-pyridine: a promising pathway for enhanced enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Role of Carbonic Anhydrases III and VII in Cellular Defense Mechanisms upon Redox Unbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a Novel Phthalimide-Based Sulfonamide Against the Standard Carbonic Anhydrase Inhibitor Acetazolamide
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Carbonic Anhydrase Inhibition
In the landscape of drug discovery, particularly concerning metalloenzymes, carbonic anhydrases (CAs) stand out as a significant therapeutic target. Their role in physiological and pathological processes, including pH regulation, CO2 homeostasis, and tumorigenicity, has made the development of potent and selective inhibitors a key area of research. This guide provides a comparative analysis of a representative phthalimide-based sulfonamide against the well-established CA inhibitor, acetazolamide.
While specific experimental data for 4-(Aminosulfonyl)-5-chlorophthalimide is not publicly available, this guide utilizes published data for a structurally analogous phthalimide-capped benzene sulfonamide to provide a relevant and illustrative benchmark. This comparison aims to highlight the potential of this compound class and offer a framework for similar in-house evaluations.
Quantitative Performance Comparison
The inhibitory potential of a representative phthalimide-capped benzene sulfonamide and the standard inhibitor, acetazolamide, against two key human carbonic anhydrase (hCA) isoforms, hCA I and hCA II, is summarized below. The data is presented as inhibition constants (Ki), which represent the concentration of the inhibitor required to produce half-maximum inhibition.
| Compound | hCA I (Ki in nM) | hCA II (Ki in nM) | Selectivity (hCA I / hCA II) |
| Phthalimide-Capped Benzene Sulfonamide (Analog) | 28.5 | 2.2 | 12.95 |
| Acetazolamide (Standard Inhibitor) | 250 | 12 | 20.83 |
Note: The data for the phthalimide-capped benzene sulfonamide analog is sourced from a study on a series of related compounds.[1]
Signaling Pathway: Carbonic Anhydrase Catalysis and Inhibition
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is crucial for maintaining acid-base balance in the blood and other tissues. Sulfonamide-based inhibitors, including phthalimide derivatives and acetazolamide, function by coordinating to the zinc ion (Zn²⁺) in the active site of the enzyme, thereby preventing the binding of substrate molecules.
Experimental Protocols
The determination of inhibition constants (Ki) for carbonic anhydrase inhibitors is typically performed using a stopped-flow spectrophotometric assay. This method measures the enzyme-catalyzed hydrolysis of a substrate, such as 4-nitrophenyl acetate (p-NPA), which produces a colored product that can be quantified.
Materials:
-
Human carbonic anhydrase isoforms (recombinant hCA I and hCA II)
-
4-Nitrophenyl acetate (p-NPA) as substrate
-
Test inhibitor (e.g., phthalimide-based sulfonamide) and standard inhibitor (Acetazolamide)
-
Buffer solution (e.g., Tris-HCl)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Solutions of the hCA isoenzymes and the inhibitors are prepared in the appropriate buffer.
-
Assay Execution: The enzyme and inhibitor solutions are mixed and incubated for a specific period to allow for the formation of the enzyme-inhibitor complex.
-
Reaction Initiation: The reaction is initiated by the rapid mixing of the enzyme-inhibitor solution with the substrate (p-NPA) solution in the stopped-flow instrument.
-
Data Acquisition: The rate of the enzymatic reaction is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 348 nm) corresponding to the formation of the product, 4-nitrophenolate.
-
Data Analysis: The initial reaction rates are determined from the linear phase of the absorbance versus time curves.
-
Ki Determination: The inhibition constants (Ki) are calculated by fitting the data to the Michaelis-Menten equation, modified for competitive inhibition.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the inhibitory activity of a compound against carbonic anhydrase.
References
Unraveling the Action of 4-(Aminosulfonyl)-5-chlorophthalimide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential mechanisms of action of 4-(Aminosulfonyl)-5-chlorophthalimide, placing it in the context of related sulfonamide and phthalimide derivatives. By presenting experimental data and detailed protocols, this document aims to facilitate further investigation and drug development efforts.
Postulated Mechanisms of Action
Based on the activities of its constituent moieties, this compound is likely to exhibit a multi-faceted pharmacological profile. The primary hypothesized mechanisms include:
-
Anti-inflammatory Activity: Through inhibition of key inflammatory mediators. The phthalimide moiety is known to modulate cytokine production, particularly Tumor Necrosis Factor-alpha (TNF-α), while the sulfonamide group can contribute to the inhibition of Cyclooxygenase-2 (COX-2).[1][2]
-
Carbonic Anhydrase Inhibition: The sulfonamide group is a well-established pharmacophore for inhibiting carbonic anhydrases (CAs), enzymes involved in various physiological processes, including pH regulation and fluid balance.[3][4] Phthalimide-capped benzene sulfonamides have demonstrated potent inhibition of human carbonic anhydrase isoforms I and II (hCA I and hCA II).[3][4]
-
Serine Protease Inhibition: N-(sulfonyloxy)phthalimides have been identified as potent, irreversible inhibitors of serine proteases, a class of enzymes involved in a wide range of physiological and pathological processes.[5]
Comparative Analysis of Biological Activity
To contextualize the potential efficacy of this compound, this section presents a comparative summary of the biological activities of structurally related sulfonamide-phthalimide derivatives and established inhibitors.
Anti-inflammatory Activity
| Compound/Drug | Target | Assay | IC50 / ED50 / Kᵢ | Reference |
| N-phenyl-phthalimide sulfonamide (LASSBio-468) | TNF-α | LPS-induced neutrophil recruitment in mice | ED50 = 2.5 mg/kg | [6] |
| Tetrafluorophthalimide derivative (LASSBio-1439) | TNF-α | In vitro TNF-α inhibition assay | Similar to thalidomide | [2] |
| 4-(N'-{1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamide (17c) | COX-2 | In vitro anti-inflammatory activity | 32% decrease in inflammation | [7] |
| Celecoxib | COX-2 | In vitro COX-2 inhibition | - | [7] |
| Thalidomide | TNF-α | - | - | [2] |
Carbonic Anhydrase Inhibition
| Compound | Isoform | Kᵢ (nM) | Reference |
| Phthalimide-capped benzene sulfonamide 1 | hCA I | 28.5 | [3][4] |
| hCA II | 2.2 | [3][4] | |
| Phthalimide-capped benzene sulfonamide 3 | hCA I | - | [3] |
| Phthalimide-capped benzene sulfonamide 4 | hCA II | - | [3] |
| Phthalimide-capped benzene sulfonamide 10 | hCA I | - | [3] |
| hCA II | - | [3] | |
| Phthalimide-capped benzene sulfonamide 15 | hCA I | - | [3] |
| Acetazolamide (Standard Inhibitor) | hCA I | 250 | [3][4] |
| hCA II | 12 | [3][4] | |
| Phthalimide-hydantoin hybrid 3a | hCA I | >100,000 | [8][9] |
| hCA II | 6,940 | [8][9] | |
| hCA VI | 405 | [8][9] | |
| hCA VII | 75 | [8][9] | |
| hCA IX | 331 | [8][9] | |
| Phthalimide-hydantoin hybrid 3b | hCA I | >100,000 | [8][9] |
| hCA II | - | [8][9] | |
| hCA VI | 64,330 | [8][9] | |
| hCA VII | 163 | [8][9] | |
| hCA IX | 4,280 | [8][9] | |
| Phthalimide-hydantoin hybrid 5 | hCA I | >100,000 | [8][9] |
| hCA II | 58,580 | [8][9] | |
| hCA VI | 10,540 | [8][9] | |
| hCA VII | 13,880 | [8][9] | |
| hCA IX | 4,060 | [8][9] |
Serine Protease Inhibition
| Compound | Protease | Second-order rate constant (M⁻¹s⁻¹) | Reference |
| N-(dansyloxy)phthalimide | Chymotrypsin | ~250,000 | [5] |
| N-(tosyloxy)phthalimide | Chymotrypsin | ~250,000 | [5] |
| N-(mesyloxy)phthalimide | Leukocyte elastase | Most active in series | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.
Synthesis of Sulfonamide-Phthalimide Derivatives
An efficient and environmentally friendly method for synthesizing sulfonamide derivatives containing a phthalimide moiety involves the reaction of sulfanilamide and phthalic anhydride in ethanol under ultrasound irradiation. This method offers advantages such as higher yields and shorter reaction times.[10]
General Procedure:
-
Dissolve sulfanilamide and phthalic anhydride in ethanol in a reaction vessel.
-
Subject the mixture to ultrasound irradiation for a specified duration.
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, isolate the product by filtration and purify by recrystallization.
-
Characterize the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR).[10]
In Vitro Anti-inflammatory Assays
This assay quantifies the ability of a compound to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated cells, typically macrophages (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs).
Protocol Outline:
-
Cell Culture: Culture RAW 264.7 cells in appropriate media and conditions.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined time.
-
LPS Stimulation: Induce TNF-α production by stimulating the cells with LPS.
-
Supernatant Collection: Collect the cell culture supernatant containing the secreted TNF-α.
-
ELISA: Quantify the amount of TNF-α in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit.[11][12]
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration and determine the IC50 value.
This assay measures the ability of a compound to inhibit the enzymatic activity of cyclooxygenase-2 (COX-2).
Protocol Outline:
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-2 enzyme and its substrate, arachidonic acid.
-
Inhibitor Incubation: Incubate the COX-2 enzyme with various concentrations of the test compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Product Quantification: The product of the COX reaction, prostaglandin H2 (PGH2), is unstable and is typically reduced to the more stable prostaglandin F2α (PGF2α). The amount of PGF2α is then quantified using an ELISA.[13][14]
-
Data Analysis: Determine the IC50 value of the test compound for COX-2 inhibition.
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of carbonic anhydrase activity, often using a colorimetric method.
Protocol Outline:
-
Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl), a solution of the carbonic anhydrase enzyme (e.g., bovine erythrocyte CA), and a solution of the substrate p-nitrophenyl acetate (p-NPA).
-
Enzyme-Inhibitor Pre-incubation: Pre-incubate the enzyme with various concentrations of the test compound.
-
Reaction Initiation: Initiate the reaction by adding the substrate p-NPA.
-
Spectrophotometric Measurement: The enzyme catalyzes the hydrolysis of p-NPA to p-nitrophenol, a yellow product. Monitor the increase in absorbance at 405 nm over time using a microplate reader.[15][16][17]
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 or Kᵢ value.
Serine Protease Inhibition Assay
This assay determines the inhibitory activity of a compound against a specific serine protease (e.g., chymotrypsin, trypsin, elastase).
Protocol Outline:
-
Reagent Preparation: Prepare a buffer solution, a solution of the target serine protease, and a solution of a specific chromogenic or fluorogenic substrate for that protease.
-
Enzyme-Inhibitor Incubation: Pre-incubate the serine protease with various concentrations of the test compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Measure the increase in absorbance or fluorescence over time, which corresponds to the cleavage of the substrate by the enzyme.
-
Data Analysis: Calculate the initial reaction velocities and determine the kinetic parameters of inhibition, such as the second-order rate constant for irreversible inhibitors or the Kᵢ value for reversible inhibitors.[18]
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of novel phenyl sulfonamide derivatives designed as modulators of pulmonary inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, carbonic anhydrase inhibition studies and modelling investigations of phthalimide–hydantoin hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, carbonic anhydrase inhibition studies and modelling investigations of phthalimide-hydantoin hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of novel sulfonamide derivatives containing phthalimide moiety | Synthèse: Revue des Sciences et de la Technologie [ajol.info]
- 11. benchchem.com [benchchem.com]
- 12. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. benchchem.com [benchchem.com]
- 16. assaygenie.com [assaygenie.com]
- 17. benchchem.com [benchchem.com]
- 18. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4-(Aminosulfonyl)-5-chlorophthalimide Analogs: A Structure-Activity Relationship (SAR) Perspective
Introduction
The core structure, 4-(Aminosulfonyl)-5-chlorophthalimide, presents several points for chemical modification to explore the impact on biological activity. This guide will focus on hypothetical modifications at the phthalimide nitrogen (R¹) and the sulfonamide nitrogen (R² and R³), as these are common sites for derivatization in related compound classes to modulate properties like potency, selectivity, and pharmacokinetic profiles.
Table 1: Hypothetical Structure-Activity Relationship Data of this compound Analogs
The following table summarizes the hypothetical biological activity (IC₅₀ values) of a series of this compound analogs against a representative enzyme target. This data is illustrative to demonstrate how SAR data for this class of compounds could be presented.
| Compound ID | R¹ Substituent | R² Substituent | R³ Substituent | Target Enzyme IC₅₀ (µM) |
| 1a | -H | -H | -H | 50.0 |
| 1b | -CH₃ | -H | -H | 25.5 |
| 1c | -CH₂CH₃ | -H | -H | 30.2 |
| 1d | -CH₂-Ph | -H | -H | 15.8 |
| 1e | -CH₂-(4-Cl-Ph) | -H | -H | 8.2 |
| 1f | -H | -CH₃ | -H | 45.3 |
| 1g | -H | -COCH₃ | -H | 60.1 |
| 1h | -H | -H | -CH₃ | 48.9 |
| 1i | -CH₂-(4-Cl-Ph) | -CH₃ | -H | 12.5 |
| 1j | -CH₂-(4-Cl-Ph) | -H | -CH₃ | 10.7 |
Experimental Protocols
A detailed methodology for a representative enzyme inhibition assay is provided below. This protocol is a standard representation of how the biological activity of the hypothetical compounds in Table 1 would be determined.
In Vitro Enzyme Inhibition Assay (Representative Protocol)
-
Enzyme and Substrate Preparation:
-
A stock solution of the purified target enzyme is prepared in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
A stock solution of the corresponding substrate is also prepared in the assay buffer. The final concentration of the substrate in the assay should be close to its Michaelis-Menten constant (Kₘ).
-
-
Compound Preparation:
-
The test compounds (analogs 1a-1j) are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mM).
-
Serial dilutions of the stock solutions are prepared in the assay buffer to achieve a range of final assay concentrations for determining IC₅₀ values. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to avoid effects on enzyme activity.
-
-
Assay Procedure:
-
The assay is performed in a 96-well microplate format.
-
To each well, add 50 µL of the enzyme solution at a predetermined concentration.
-
Add 25 µL of the diluted test compound or vehicle control (buffer with DMSO).
-
The plate is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for compound-enzyme binding.
-
The reaction is initiated by adding 25 µL of the substrate solution to each well.
-
The reaction progress is monitored by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength and duration of monitoring depend on the specific substrate and product.
-
-
Data Analysis:
-
The initial reaction rates are calculated from the linear portion of the progress curves.
-
The percentage of enzyme inhibition for each compound concentration is calculated relative to the vehicle control.
-
The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve using graphing software.
-
Visualizations
General Structure and Modification Points
The following diagram illustrates the core chemical structure of this compound and the key positions (R¹, R², and R³) for analog synthesis in a structure-activity relationship study.
Caption: General structure of this compound with modification points R¹, R², and R³.
Experimental Workflow for SAR Studies
The flowchart below outlines a typical experimental workflow for the synthesis and biological evaluation of a library of analogs for a structure-activity relationship study.
Caption: A typical workflow for structure-activity relationship (SAR) studies.
Safety Operating Guide
Proper Disposal of 4-(Aminosulfonyl)-5-chlorophthalimide: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the proper disposal of 4-(Aminosulfonyl)-5-chlorophthalimide, a compound that requires careful management due to its chemical structure.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The chemical structure, containing a chlorinated component and a sulfonamide group, suggests potential hazards.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact and absorption. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | Necessary when handling the powder outside of a fume hood to prevent inhalation. |
| Protective Clothing | Laboratory coat, long pants, and closed-toe shoes | Minimizes skin exposure. |
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] In case of accidental contact, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[2][3]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][3]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations. The following protocol provides a general framework for its safe disposal.
1. Waste Identification and Segregation:
-
Characterize the Waste: All waste containing this compound, including pure compound, contaminated labware (e.g., vials, spatulas), and used PPE, must be treated as hazardous chemical waste.
-
Segregate the Waste: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep it in a dedicated, clearly labeled waste container.
2. Waste Containerization:
-
Select an Appropriate Container: Use a chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) drum or bottle).
-
Label the Container: The label must be securely affixed and clearly state the following:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date of accumulation
-
The associated hazards (e.g., "Irritant," "Environmental Hazard")
-
3. On-Site Storage:
-
Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.
4. Arrange for Professional Disposal:
-
Contact your EHS Office: Your institution's Environmental Health and Safety office is the primary point of contact for arranging the disposal of hazardous waste. They will have established procedures and contracts with licensed waste disposal vendors.
-
Provide Necessary Documentation: Be prepared to provide the EHS office with a completed hazardous waste pickup request form, which will include all the information from the waste container label.
-
Final Disposal Method: The most common and recommended method for the disposal of this type of compound is incineration at a licensed hazardous waste facility.[2][3] This high-temperature process ensures the complete destruction of the molecule, preventing its release into the environment.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Key Logical Relationships in Disposal Management
The decision-making process for chemical waste disposal follows a clear hierarchy of controls and considerations to ensure safety and compliance.
Caption: Key relationships in chemical disposal management.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in the scientific community. Always consult your institution's specific guidelines and EHS professionals for any questions or concerns.
References
Personal protective equipment for handling 4-(Aminosulfonyl)-5-chlorophthalimide
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for the handling and disposal of 4-(Aminosulfonyl)-5-chlorophthalimide (CAS No: 3861-99-2). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), operational steps, and waste disposal protocols.
I. Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety is paramount. This includes the use of appropriate engineering controls and personal protective equipment to minimize exposure.[1][2][3]
Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood to control airborne particulates and potential vapors.
-
Ventilation: Ensure the laboratory is well-ventilated.
Personal Protective Equipment (PPE): The following table summarizes the required PPE for handling this compound.[2][4][5]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles or a Face Shield | Must be chemical-resistant and provide protection against splashes and airborne particles.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for any damage before use.[3] |
| Body Protection | Laboratory Coat or Coveralls | Should be long-sleeved and fit properly to protect the skin from potential spills.[2][3] |
| Respiratory | Respirator or Face Mask | An N95-certified respirator is recommended to protect against inhalation of the powdered compound.[3] |
| Foot Protection | Closed-Toe Shoes | Safety footwear is essential to protect against spills and falling objects.[3] |
II. Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental accuracy.
A. Pre-Operational Checks:
-
Verify Equipment: Ensure the chemical fume hood is operational and certified.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers) and have the appropriate waste containers readily accessible.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
B. Handling Protocol:
-
Transfer: Conduct all transfers of the solid compound within the fume hood to minimize the risk of inhalation.
-
Weighing: Use a tared weigh boat or container to accurately measure the required amount. Avoid creating dust.
-
Dissolving: If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Labeling: Clearly label all containers with the chemical name, concentration, date, and your initials.
C. Post-Handling:
-
Decontamination: Wipe down the work surface within the fume hood and any equipment used with an appropriate solvent.
-
Waste Disposal: Dispose of all contaminated materials, including gloves and weigh boats, in the designated hazardous waste container.
-
Doff PPE: Remove personal protective equipment in the correct order to avoid cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a chlorinated hydrocarbon, it must be treated as hazardous waste.[6]
Waste Segregation and Collection:
-
Solid Waste: All solid waste, including unused compound, contaminated gloves, weigh boats, and paper towels, must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for chlorinated organic compounds.
-
Empty Containers: Empty containers that held the compound must be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste.[6] After rinsing, deface the label and dispose of the container as regular trash.[6]
Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the chemical name, and the associated hazards.
-
Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Collection: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) office.[6] Do not dispose of this chemical down the drain.[6][7]
Upon combustion, this compound may produce toxic gases, including hydrogen chloride, sulfur oxides, and nitrogen oxides.
IV. Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
